molecular formula C11H13BrO2 B8056743 Methyl 4-bromo-3-isopropylbenzoate

Methyl 4-bromo-3-isopropylbenzoate

Cat. No.: B8056743
M. Wt: 257.12 g/mol
InChI Key: KGPUVQSKTNZKSD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-isopropylbenzoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-3-isopropylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-isopropylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPUVQSKTNZKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route for Methyl 4-bromo-3-isopropylbenzoate, a valuable building block in the development of novel pharmaceuticals and functional materials. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: Strategic Importance of Methyl 4-bromo-3-isopropylbenzoate

Methyl 4-bromo-3-isopropylbenzoate is a substituted aromatic ester that serves as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom amenable to cross-coupling reactions and an ester group that can be hydrolyzed or transformed, makes it a versatile precursor for more complex molecular architectures. This compound is of particular interest in medicinal chemistry for the synthesis of biologically active molecules and in materials science for the development of novel organic materials.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of Methyl 4-bromo-3-isopropylbenzoate can be efficiently achieved through a two-step process starting from commercially available materials. The chosen pathway involves an initial Friedel-Crafts alkylation to introduce the isopropyl group, followed by an esterification of the carboxylic acid. An alternative, more direct route begins with the Friedel-Crafts alkylation of a pre-existing ester.

Workflow of the Proposed Synthesis

cluster_0 Route 1: Alkylation then Esterification cluster_1 Route 2: Direct Alkylation of Ester 4-Bromobenzoic Acid 4-Bromobenzoic Acid 4-Bromo-3-isopropylbenzoic Acid 4-Bromo-3-isopropylbenzoic Acid 4-Bromobenzoic Acid->4-Bromo-3-isopropylbenzoic Acid Friedel-Crafts Alkylation Methyl 4-bromo-3-isopropylbenzoate_R1 Methyl 4-bromo-3-isopropylbenzoate 4-Bromo-3-isopropylbenzoic Acid->Methyl 4-bromo-3-isopropylbenzoate_R1 Fischer Esterification Methyl 4-bromobenzoate Methyl 4-bromobenzoate Methyl 4-bromo-3-isopropylbenzoate_R2 Methyl 4-bromo-3-isopropylbenzoate Methyl 4-bromobenzoate->Methyl 4-bromo-3-isopropylbenzoate_R2 Friedel-Crafts Alkylation

Caption: Overview of the two primary synthetic routes to Methyl 4-bromo-3-isopropylbenzoate.

Detailed Experimental Protocols

Route 1: Friedel-Crafts Alkylation of 4-Bromobenzoic Acid followed by Esterification

This route is advantageous when starting from the readily available 4-bromobenzoic acid.

Step 1: Friedel-Crafts Alkylation of 4-Bromobenzoic Acid

  • Materials:

    • 4-Bromobenzoic acid

    • 2-Bromopropane (isopropyl bromide)

    • Anhydrous Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser with a drying tube

    • Addition funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromobenzoic acid (1 equivalent) in anhydrous dichloromethane.

    • Cool the suspension in an ice bath to 0 °C.

    • Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

    • Allow the mixture to stir for 15 minutes at 0 °C.

    • Add 2-bromopropane (1.5 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl (to make a final concentration of ~1 M).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-isopropylbenzoic acid.[1]

Step 2: Fischer Esterification of 4-Bromo-3-isopropylbenzoic Acid

  • Materials:

    • Crude 4-bromo-3-isopropylbenzoic acid from Step 1

    • Methanol (MeOH), anhydrous

    • Concentrated Sulfuric acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude 4-bromo-3-isopropylbenzoic acid in an excess of anhydrous methanol (at least 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethanol) to afford pure Methyl 4-bromo-3-isopropylbenzoate.

Route 2: Direct Friedel-Crafts Alkylation of Methyl 4-bromobenzoate

This is a more direct approach if the starting ester is available.

  • Materials and Equipment: Same as for the Friedel-Crafts alkylation of the carboxylic acid (Step 1 of Route 1).

  • Procedure:

    • Follow the same procedure as for the Friedel-Crafts alkylation of 4-bromobenzoic acid, but use Methyl 4-bromobenzoate as the starting material.

    • The work-up procedure is similar, involving quenching with ice/HCl, extraction with an organic solvent, washing, drying, and concentration.

    • Purify the crude product by column chromatography or recrystallization as described in Step 2 of Route 1.

Reaction Mechanisms: The "Why" Behind the "How"

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[2] The key steps are:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the bromine atom of 2-bromopropane, polarizing the C-Br bond and generating an isopropyl carbocation, a potent electrophile.[3][4][5]

  • Electrophilic Attack: The electron-rich aromatic ring of the benzoate derivative attacks the isopropyl carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base (such as AlCl₃Br⁻) removes a proton from the carbon bearing the new isopropyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Mechanism of Friedel-Crafts Alkylation

cluster_0 cluster_1 CH3CH(Br)CH3 2-Bromopropane CH3CH(+)CH3 Isopropyl Carbocation CH3CH(Br)CH3->CH3CH(+)CH3 + AlCl₃ AlCl3 AlCl₃ AlCl3Br- [AlCl₃Br]⁻ AromaticRing Methyl 4-bromobenzoate SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Isopropyl Carbocation Product Methyl 4-bromo-3-isopropylbenzoate SigmaComplex->Product - H⁺

Caption: The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation electrophile, followed by electrophilic attack and rearomatization.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] It is a reversible process, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed.

  • Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of Methyl 4-bromo-3-isopropylbenzoate.

ParameterExpected Value
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance White to off-white solid or colorless oil
Yield (Typical) 60-80%
Purity (after purification) >98% (by GC or ¹H NMR)
¹H NMR (CDCl₃, predicted) δ ~7.8-8.0 (d, 1H), ~7.6 (d, 1H), ~7.4 (dd, 1H), ~3.9 (s, 3H), ~3.3 (sept, 1H), ~1.2 (d, 6H)
¹³C NMR (CDCl₃, predicted) δ ~166, ~145, ~132, ~131, ~130, ~125, ~124, ~52, ~28, ~23

Safety and Handling

  • Friedel-Crafts Alkylation:

    • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

    • The reaction can be exothermic. Maintain proper temperature control, especially during the addition of AlCl₃.

  • Fischer Esterification:

    • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and appropriate PPE.

    • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • General:

    • Always wear appropriate PPE in the laboratory.

    • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Introduction to Organic Chemistry. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate [Video]. YouTube. Retrieved from [Link]

  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • The Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • Student Handout. (n.d.). Ester Synthesis Lab. Retrieved from [Link]

Sources

Technical Whitepaper: Methyl 4-bromo-3-isopropylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-3-isopropylbenzoate is a high-value halogenated aryl ester intermediate used extensively in the synthesis of pharmaceutical candidates and agrochemicals. Its structural uniqueness lies in the ortho-isopropyl group adjacent to the bromine atom. This steric bulk serves two critical functions in drug design: it restricts bond rotation (increasing atropisomer stability in biaryls) and modulates metabolic susceptibility by shielding the aromatic ring.

However, this same steric hindrance presents significant challenges in downstream cross-coupling reactions, often rendering standard palladium protocols ineffective. This guide provides a definitive technical analysis of the compound’s properties and outlines optimized protocols for its successful deployment in synthesis.[1]

Physicochemical Profile

The introduction of the isopropyl group at the C3 position significantly alters the electronic and physical landscape of the molecule compared to its methyl or unsubstituted analogs.

Key Constants
PropertyValue / DescriptionNote
Chemical Name Methyl 4-bromo-3-isopropylbenzoate
CAS Number 2169639-98-7
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool.
Boiling Point ~310°C (Predicted)
LogP (Predicted) 3.8 – 4.2significantly more lipophilic than methyl 4-bromobenzoate (LogP ~2.8).
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 2Isopropyl group rotation + Ester linkage.
Structural Analysis & Steric Parameters

The C3-Isopropyl group creates a "steric wall" around the C4-Bromine .

  • A-Value (Steric Bulk): The isopropyl group has an A-value of ~2.15 kcal/mol, compared to 1.70 for a methyl group.

  • Implication: In substitution reactions (SNAr) or metal-catalyzed cross-couplings, the approach of the nucleophile or catalyst is kinetically impeded. This requires the use of specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) that can accommodate this bulk while preventing catalyst deactivation.

Synthetic Utility & Reactivity[1][2]

The molecule possesses two orthogonal reactive handles:[1]

  • Methyl Ester (C1): Susceptible to hydrolysis, transesterification, or reduction. It is generally stable under cross-coupling conditions.

  • Aryl Bromide (C4): The site for C-C or C-N bond formation.

The "Ortho-Effect" in Palladium Catalysis

The primary challenge in utilizing Methyl 4-bromo-3-isopropylbenzoate is the Suzuki-Miyaura Coupling . Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail due to:

  • Slow Oxidative Addition: The bulky isopropyl group shields the C-Br bond.

  • Failed Transmetalation: Even if oxidative addition occurs, the resulting Pd(II) complex is crowded, hindering the approach of the boronic acid.

  • Reductive Elimination: This step is actually accelerated by steric bulk (relief of strain), but the cycle often stalls before reaching this point.

Solution: Use electron-rich, bulky ligands (e.g., SPhos , XPhos , or RuPhos ) which facilitate oxidative addition to hindered halides and stabilize the monoligated Pd(0) species.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling Methyl 4-bromo-3-isopropylbenzoate with a Phenylboronic Acid.

Rationale: This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand specifically designed to overcome the steric hindrance of ortho-substituted aryl halides.

Reagents:

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)[2]

  • Arylboronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 10 minutes to generate the active catalytic species (L-Pd(0)).

  • Substrate Addition: Add Methyl 4-bromo-3-isopropylbenzoate, the arylboronic acid, and finely ground K₃PO₄ to a reaction vessel equipped with a magnetic stir bar.

  • Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles). This is critical; oxygen poisons the electron-rich phosphine ligand.

  • Solvent Addition: Syringe in the pre-complexed catalyst solution and the degassed water.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

    • Note: Reaction progress should be monitored via LC-MS. The disappearance of the starting bromide (MW 257) and appearance of the biaryl product are key indicators.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Ester Hydrolysis

Objective: Hydrolysis of the ester without affecting the bromine (if done prior to coupling).

Reagents:

  • Substrate (1.0 equiv)

  • LiOH·H₂O (3.0 equiv)

  • THF/MeOH/Water (3:1:1)

Methodology:

  • Dissolve the substrate in THF/MeOH.

  • Add a solution of LiOH in water dropwise at 0°C.

  • Allow to warm to RT. Stir for 4 hours.

  • Acidification: Carefully acidify to pH 3 with 1N HCl. The bulky isopropyl group may reduce the solubility of the acid product, causing it to precipitate directly.

Visualization of Reactivity

Diagram 1: Steric Impact on Catalytic Cycle

This diagram illustrates the specific points where the C3-isopropyl group interferes with the standard Suzuki cycle, necessitating the use of specialized ligands (SPhos).

SuzukiCycle Start Start: Methyl 4-bromo-3-isopropylbenzoate OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] (L = SPhos) Pd0->OxAdd TransMet Transmetalation (Boronic Acid enters) OxAdd->TransMet Rate Limiting Step for bulky substrates RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product StericClash STERIC CLASH! C3-Isopropyl blocks approach StericClash->OxAdd Hinders LigandSol Solution: Bulky Ligand (SPhos) creates active pocket LigandSol->OxAdd Facilitates

Caption: The C3-isopropyl group kinetically inhibits oxidative addition. Bulky, electron-rich ligands (SPhos) are required to open the coordination sphere.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handling should follow protocols for Halogenated Benzoates .

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Precautions:

    • Avoid inhalation of vapors/dust. Use only in a chemical fume hood.

    • Sensitization: Benzoate esters can be sensitizers; avoid prolonged skin contact.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon) to prevent slow hydrolysis or oxidation over long periods.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Isopropyl 4-bromo-3-methylbenzoate (Analogous Structure). Retrieved from .

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • BenchChem (2025). Application Notes: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene (Steric Analog). Retrieved from .

  • Chemical Abstracts Service (CAS). CAS Registry Number 2169639-98-7.[3] American Chemical Society.

Sources

Methyl 4-bromo-3-isopropylbenzoate structural analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 4-bromo-3-isopropylbenzoate

Foreword: Elucidating Molecular Architecture

In the landscape of modern drug discovery and fine chemical synthesis, the precise characterization of molecular structure is a cornerstone of innovation and reproducibility. Methyl 4-bromo-3-isopropylbenzoate is a substituted aromatic ester that, like many of its class, serves as a versatile intermediate in the synthesis of more complex molecular targets, including pharmaceuticals and agrochemicals.[1][2] Its utility is intrinsically linked to the specific arrangement of its functional groups—the methyl ester, the isopropyl group, and the bromine atom—on the benzene ring. Understanding this arrangement with absolute certainty is paramount for predicting its reactivity and ensuring the desired outcome in subsequent synthetic steps.

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of Methyl 4-bromo-3-isopropylbenzoate. Moving beyond a mere recitation of data, we, as senior application scientists, will delve into the causality behind the spectroscopic signals, offering a robust framework for its analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structure.

Molecular Profile and Synthesis Strategy

Before delving into the analysis, it is essential to establish the fundamental properties of the target compound and a logical pathway for its synthesis.

Chemical Identity
PropertyValue
IUPAC Name methyl 4-bromo-3-(propan-2-yl)benzoate
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
CAS Number 741698-95-3 (for the corresponding acid)

Synthesis_Workflow start 4-Bromo-3-isopropylbenzoic Acid reaction Fischer Esterification start->reaction reagent Methanol (CH₃OH) + H₂SO₄ (catalyst) reagent->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Column Chromatography workup->purification product Methyl 4-bromo-3-isopropylbenzoate purification->product

Caption: Synthetic workflow for Methyl 4-bromo-3-isopropylbenzoate.

Protocol: Synthesis via Fischer Esterification

  • Reaction Setup: To a solution of 4-bromo-3-isopropylbenzoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and slowly pour it into a beaker containing ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 4-bromo-3-isopropylbenzoate.

Spectroscopic Deep Dive: A Multi-Technique Corroboration

The cornerstone of structural analysis lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d1HAr-H (H-2)This proton is ortho to the electron-withdrawing ester group, causing significant deshielding. It appears as a doublet due to coupling with H-6.
~ 7.65d1HAr-H (H-5)This proton is ortho to the bromine atom. It appears as a doublet due to coupling with H-6.
~ 7.40dd1HAr-H (H-6)This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.
~ 3.90s3H-OCH₃The methyl protons of the ester are in a distinct chemical environment and show no coupling, hence a singlet.
~ 3.40sept1H-CH(CH₃)₂The methine proton of the isopropyl group is split into a septet by the six equivalent adjacent methyl protons.
~ 1.25d6H-CH(CH₃)₂The six methyl protons of the isopropyl group are equivalent and are split into a doublet by the single adjacent methine proton.
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 166QuaternaryC=O (Ester)The carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms.
~ 145QuaternaryC-3 (ipso-isopropyl)Aromatic carbon attached to the isopropyl group.
~ 133CHC-6Aromatic methine carbon.
~ 131QuaternaryC-1 (ipso-ester)Aromatic carbon attached to the ester group.
~ 130CHC-2Aromatic methine carbon.
~ 128CHC-5Aromatic methine carbon.
~ 125QuaternaryC-4 (ipso-bromo)The carbon attached to bromine is shielded relative to other substituted carbons but its shift is influenced by the halogen.
~ 52CH₃-OCH₃The methyl carbon of the ester.
~ 34CH-CH(CH₃)₂The methine carbon of the isopropyl group.
~ 23 (2x)CH₃-CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Aromatic esters like Methyl 4-bromo-3-isopropylbenzoate follow the "Rule of Three," exhibiting three strong absorption bands. [4][5] Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000Medium-WeakC-H StretchAromatic C-H
2970-2870MediumC-H StretchAliphatic (isopropyl, methyl)
1730-1715 Strong C=O Stretch Ester (conjugated)
1600-1450Medium-WeakC=C StretchAromatic Ring
1310-1250 Strong Asymmetric C-O Stretch Ester
1130-1100 Strong Symmetric C-O Stretch Ester
~1050MediumC-Br StretchAryl Bromide
900-675StrongC-H Bending (out-of-plane)Aromatic Substitution Pattern

The C=O stretch appears at a slightly lower wavenumber than in saturated esters due to conjugation with the aromatic ring. [6][7]The three strong peaks related to the ester group are diagnostic for this class of compounds.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For halogenated compounds, MS is particularly informative due to the characteristic isotopic distributions.

Key Mass Spectrometry Observations

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. [8][9]This results in a characteristic molecular ion signal composed of two peaks of nearly equal intensity, separated by 2 m/z units.

    • M⁺ peak: at m/z 256 (containing ⁷⁹Br)

    • M+2 peak: at m/z 258 (containing ⁸¹Br)

  • Major Fragmentation Pathways: The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. [10][11]

    m/z Value (⁷⁹Br) m/z Value (⁸¹Br) Loss Fragment Identity
    225 227 -OCH₃ (31 Da) [M - OCH₃]⁺
    213 215 -C₃H₇ (43 Da) [M - C₃H₇]⁺
    185 187 -COOCH₃ (59 Da) [M - COOCH₃]⁺

    | 177 | - | -Br (79 Da) | [M - Br]⁺ |

Fragmentation_Pathway parent Molecular Ion [C₁₁H₁₃BrO₂]⁺˙ m/z 256/258 frag1 [M - OCH₃]⁺ m/z 225/227 parent->frag1 - •OCH₃ frag2 [M - C₃H₇]⁺ m/z 213/215 parent->frag2 - •C₃H₇ frag3 [M - Br]⁺ m/z 177 parent->frag3 - •Br

Caption: Major fragmentation pathways for Methyl 4-bromo-3-isopropylbenzoate.

Conclusion: A Cohesive Structural Narrative

The structural analysis of Methyl 4-bromo-3-isopropylbenzoate is a clear demonstration of the power of modern analytical chemistry. Each spectroscopic method provides a distinct yet complementary piece of evidence. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the connectivity of the atoms. Infrared spectroscopy confirms the presence of key functional groups, particularly the conjugated ester. Finally, mass spectrometry validates the molecular weight and elemental composition (specifically the presence of one bromine atom) while offering insight into the molecule's stability and fragmentation patterns.

The convergence of data from these independent techniques provides an unassailable confirmation of the structure. This rigorous analytical workflow is indispensable for researchers, scientists, and drug development professionals, ensuring the quality and identity of chemical intermediates and paving the way for successful and reproducible synthetic campaigns.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Illinois State University Department of Chemistry. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • PubChem. 4-Bromo-3-isopropylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Brainly.com. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Alzchem Group. Methyl-4-bromo benzoic acid. Alzchem. [Link]

Sources

spectroscopic data for Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Spectroscopic Profiling and Analytical Workflows for Methyl 4-bromo-3-isopropylbenzoate

Introduction & Strategic Utility

Methyl 4-bromo-3-isopropylbenzoate is a highly specialized, poly-substituted aromatic building block[1]. In modern drug discovery and materials science, the strategic placement of an isopropyl group adjacent to a heavy halogen (bromine) introduces unique steric bulk and lipophilicity. These features are critical for modulating the binding affinity of target pharmacophores. Analytically, the ester moiety provides a versatile handle for downstream saponification or amidation, while the aryl bromide serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. The following sections detail the causality behind the spectroscopic phenomena and provide self-validating protocols to ensure absolute data integrity in your laboratory.

Physicochemical & Structural Profiling

Before initiating spectroscopic analysis, establishing the baseline physicochemical properties is essential for solvent selection and chromatographic method development.

PropertyValueCausality / Analytical Significance
Chemical Name Methyl 4-bromo-3-isopropylbenzoateIUPAC standard nomenclature.
CAS Registry Number 2169639-98-7Unique identifier for procurement and database cross-referencing[1].
Molecular Formula C11H13BrO2Dictates the expected isotopic distribution in Mass Spectrometry.
Molecular Weight 257.13 g/mol Target mass for parent ion identification.
Solubility Soluble in CDCl3, DMSO-d6, EtOAcDictates the choice of deuterated solvents for NMR and carrier solvents for GC-MS.

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are heavily influenced by the anisotropic deshielding of the ester group and the steric compression induced by the adjacent bromine and isopropyl groups. By extrapolating from established empirical rules and analogous scaffolds like methyl 3-isopropylbenzoate[2], we can assign the expected spectral features with high confidence.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 101 MHz, CDCl3)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment & Causality
¹H 7.95d, J = 2.01HH-2 : Strongly deshielded by the ortho-ester carbonyl. Exhibits fine meta-coupling to H-6.
¹H 7.76dd, J = 8.4, 2.01HH-6 : Deshielded by the para-ester. Ortho-coupled to H-5 and meta-coupled to H-2.
¹H 7.62d, J = 8.41HH-5 : Resides ortho to the heavy bromine atom, resulting in a characteristic doublet.
¹H 3.92s3H-OCH3 : Classic methoxy singlet, unaffected by ring sterics.
¹H 3.35hept, J = 6.91H-CH(CH3)2 : Noticeably downfield shifted due to steric compression from the adjacent C4-bromine.
¹H 1.28d, J = 6.96H-CH(CH3)2 : Equivalent methyl groups of the isopropyl moiety.
¹³C 166.5--C=O : Highly deshielded ester carbonyl carbon.
¹³C 147.2, 127.4--C-3, C-4 : Quaternary carbons. C-4 is characteristically shielded by the heavy atom effect of bromine.
Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), the molecule exhibits a highly diagnostic fragmentation pattern driven by the stability of resulting cations[3].

  • Isotopic Signature : The molecular ion [M]⁺ appears as a distinct doublet at m/z 256 and 258 in a ~1:1 ratio. This is the definitive hallmark of a single bromine atom, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Base Peak Formation : The dominant fragmentation pathway is the α-cleavage of the ester group. The loss of a methoxy radical (•OCH3, -31 Da) generates a highly stable, resonance-stabilized acylium ion at m/z 225/227.

  • Secondary Cleavage : Subsequent loss of carbon monoxide (-28 Da) from the acylium ion yields the aryl cation at m/z 197/199.

Self-Validating Experimental Protocols

To guarantee reproducibility and data integrity, the following protocols are designed as self-validating systems. Any deviation in sample preparation or instrument calibration will trigger an immediate, observable failure in the validation checks.

Protocol 1: Quantitative ¹H NMR Acquisition

This protocol ensures accurate integration, which is critical for verifying purity and detecting des-bromo impurities[4].

  • Sample Preparation : Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove particulate matter that distorts magnetic field homogeneity.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated locking and gradient shimming.

  • Parameter Optimization (The Self-Validating Step) : Set the pulse angle to 30°. Critically, set the relaxation delay (D1) to 5.0 seconds [4]. Causality: The sterically hindered methine proton and the quaternary carbons require extended time to return to thermal equilibrium. A standard 1-second delay will result in artificially low integrations for these specific signals.

  • Acquisition & Processing : Acquire 16 scans. Apply a 0.3 Hz line-broadening function during Fourier Transformation.

  • Validation Check : Set the integration of the methoxy singlet (δ 3.92) to exactly 3.00. The sum of the aromatic protons (δ 7.62–7.95) MUST equal 3.00 ± 0.05. If the aromatic sum is >3.10, suspect co-eluting aromatic impurities; if <2.90, the relaxation delay was insufficient.

Protocol 2: GC-MS Analysis Workflow

Designed for the baseline resolution of halogenated positional isomers[5].

  • Sample Dilution : Prepare a 1.0 mg/mL stock solution in GC-grade ethyl acetate. Dilute 1:10 to achieve a 100 µg/mL working solution.

  • Column Selection : Utilize a non-polar DB-5ms capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness). Causality: The 5% phenyl phase provides optimal separation for substituted aromatic esters based on boiling point and polarizability.

  • Temperature Gradient :

    • Initial hold at 80 °C for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Final hold at 280 °C for 5 minutes.

  • Ionization & Detection : Operate the MS in EI mode at 70 eV. Set the scan range from m/z 50 to 350.

  • Validation Check : The chromatogram must display a single sharp peak. The mass spectrum extracted from the apex of this peak must show the 1:1 isotopic ratio at m/z 256/258. Any peak eluting earlier with an m/z of 178 indicates a des-bromo impurity (Methyl 3-isopropylbenzoate).

Mechanistic Workflows & Visualizations

The primary synthetic utility of Methyl 4-bromo-3-isopropylbenzoate lies in its capacity to undergo palladium-catalyzed cross-coupling. The bulky isopropyl group adjacent to the bromine atom necessitates the use of specialized, sterically demanding phosphine ligands (e.g., Buchwald ligands) to facilitate the oxidative addition step without catalyst poisoning.

G A Methyl 4-bromo-3-isopropylbenzoate (Starting Material) B Pd(0) Catalyst Oxidative Addition A->B C Arylboronic Acid Transmetalation B->C D Reductive Elimination C->D E Biaryl Derivative (Target Scaffold) D->E

Downstream Functionalization Pathway via Pd-Catalyzed Cross-Coupling.

References

  • Title: Photocatalytic strategies for the valorization of feedstock chemicals in batch and flow Source: Universiteit van Amsterdam (UvA-DARE) URL: [Link]

  • Title: Fundamentals of Contemporary Mass Spectrometry Source: John Wiley & Sons URL: [Link]

Sources

A Researcher's Guide to Sourcing and Utilizing Methyl 4-bromo-3-isopropylbenzoate and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, or drug development professional, the precise selection of starting materials is a critical determinant of experimental success and, ultimately, the timely progression of a development pipeline. This guide provides an in-depth technical overview of the commercial landscape for Methyl 4-bromo-3-isopropylbenzoate, a substituted aromatic ester with significant potential as a building block in medicinal chemistry. Recognizing the practical challenges of sourcing specialized reagents, this document also offers a comparative analysis of its more readily available structural analogs, Methyl 4-bromo-3-methylbenzoate and Isopropyl 4-bromo-3-methylbenzoate. The insights provided herein are intended to empower researchers to make informed decisions when selecting reagents for applications such as palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.

Introduction: The Strategic Value of Substituted Bromobenzoates

Substituted bromobenzoic acid derivatives are a class of organic compounds of profound importance in pharmaceutical and materials science research.[1] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[2] The ester functionality, in turn, can be readily hydrolyzed to the corresponding carboxylic acid, offering a site for further derivatization or for modulating the pharmacokinetic properties of a lead compound. The specific substitution pattern on the benzene ring, such as the isopropyl or methyl group at the 3-position, allows for the fine-tuning of steric and electronic properties, which can be crucial for optimizing a molecule's interaction with its biological target.[3]

Commercial Availability: A Comparative Overview

A thorough investigation of the current market reveals that while Methyl 4-bromo-3-isopropylbenzoate is commercially available, its sourcing is limited to a smaller number of specialized suppliers. In contrast, its close structural relatives, Methyl 4-bromo-3-methylbenzoate and Isopropyl 4-bromo-3-methylbenzoate, are more widely stocked by major chemical vendors. This disparity in availability is a critical consideration for researchers, impacting lead times, cost, and the scalability of a synthetic route.

Below is a comparative summary of commercial suppliers for these three key compounds. It is imperative for researchers to consult the suppliers' websites for the most current information on stock availability, purity, and pricing.

Table 1: Commercial Suppliers of Methyl 4-bromo-3-isopropylbenzoate

SupplierPurityAvailable Quantities
Laibo ChemNot specified250mg

Table 2: Commercial Suppliers of Methyl 4-bromo-3-methylbenzoate

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich95%25g148547-19-7
Thermo Scientific (Alfa Aesar)97%5g, 25g148547-19-7
TCI America>97.0% (GC)25g, 100g148547-19-7
Apollo ScientificNot specified1g, 5g, 25g148547-19-7

Table 3: Commercial Suppliers of Isopropyl 4-bromo-3-methylbenzoate

SupplierPurityAvailable QuantitiesCAS Number
ChemScene≥98%Custom360773-73-5
Sigma-Aldrich (AOBChem)Not specifiedCustomNot specified
BLD PharmNot specifiedCustom360773-73-5

Navigating the Selection Process: A Decision-Making Workflow

The choice between Methyl 4-bromo-3-isopropylbenzoate and its analogs will depend on a confluence of factors including the specific research goals, budget constraints, and project timelines. The following workflow is designed to guide this decision-making process.

G start Define Research Needs (e.g., specific steric bulk, desired ester group) check_availability Is Methyl 4-bromo-3-isopropylbenzoate commercially available in required quantity and purity? start->check_availability source_isopropyl Source from specialized supplier (e.g., Laibo Chem). Consider potential lead times and cost. check_availability->source_isopropyl Yes consider_analogs Evaluate structural analogs: - Methyl 4-bromo-3-methylbenzoate - Isopropyl 4-bromo-3-methylbenzoate check_availability->consider_analogs No end_procurement Proceed with procurement and experimental work. source_isopropyl->end_procurement compare_properties Compare physicochemical properties and cost. Is the methyl or isopropyl group critical for the intended application? consider_analogs->compare_properties select_methyl Select Methyl 4-bromo-3-methylbenzoate. (Wider availability, lower cost) compare_properties->select_methyl select_isopropyl_ester Select Isopropyl 4-bromo-3-methylbenzoate. (Alternative ester group) compare_properties->select_isopropyl_ester select_methyl->end_procurement select_isopropyl_ester->end_procurement

Caption: Workflow for selecting the appropriate bromobenzoate starting material.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Substituted Aryl Bromide

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[2] The following protocol provides a general procedure for the coupling of an aryl bromide, such as Methyl 4-bromo-3-isopropylbenzoate, with an arylboronic acid. This protocol is based on established methodologies for similar substrates and should be optimized for specific starting materials.[1][4]

Materials:

  • Methyl 4-bromo-3-isopropylbenzoate (or analog) (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.02 - 0.10 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br aryl_pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)(Ar')L2 transmetalation->diaryl_pd_complex boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Biphenyl Product) reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Methyl 4-bromo-3-isopropylbenzoate and its analogs are valuable building blocks for the synthesis of complex organic molecules in drug discovery and materials science. While the direct sourcing of Methyl 4-bromo-3-isopropylbenzoate may require engagement with specialized suppliers, its more common analogs, Methyl 4-bromo-3-methylbenzoate and Isopropyl 4-bromo-3-methylbenzoate, offer readily available and cost-effective alternatives. By carefully considering the factors outlined in this guide, researchers can make strategic decisions in reagent selection, ensuring the efficient and successful execution of their synthetic campaigns. The continued development of robust and scalable synthetic methodologies, such as the Suzuki-Miyaura coupling, will undoubtedly further enhance the utility of these important chemical intermediates.

References

  • Cundy, D. J., & Dunn, J. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(5), 763–766.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025).
  • Supramolecular approaches to recyclable catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media. (n.d.). RSC Advances.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (2015).
  • A rapid, anhydrous Suzuki–Miyaura cross-coupling of alkylboronic esters with aryl halides is described. (n.d.). PMC.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org.
  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (2003).
  • 4-Bromo-3-isopropylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023). Journal of Chemical and Pharmaceutical Research.

Sources

An In-depth Technical Guide to Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-isopropylbenzoate is a substituted aromatic ester with significant potential as a versatile intermediate in organic synthesis. Its strategic placement of a bromine atom, an isopropyl group, and a methyl ester on the benzene ring offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a well-reasoned synthetic pathway with a complete experimental protocol, and an expert analysis of its chemical reactivity. Particular emphasis is placed on its potential applications in medicinal chemistry and materials science, drawing parallels from analogous structures. This document serves as a technical resource, explaining the causality behind experimental choices and providing a self-validating framework for its synthesis and subsequent use.

Introduction and Strategic Importance

In the landscape of modern drug discovery and materials science, the design and synthesis of novel molecular entities depend on the availability of well-defined chemical building blocks. Substituted benzoates are a cornerstone of this field, providing a rigid scaffold that can be functionalized to achieve specific therapeutic or material properties.

Methyl 4-bromo-3-isopropylbenzoate emerges as a compound of interest due to its unique combination of functional groups:

  • Aryl Bromide: The bromine atom at the C4 position is a key handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, or amino substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • Methyl Ester: This group serves as a stable, yet modifiable, carboxylic acid surrogate. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore and a versatile functional group for amide bond formation or further derivatization.

  • Isopropyl Group: The bulky isopropyl substituent at the C3 position provides steric hindrance that can influence the conformation of resulting molecules. This can be crucial for modulating binding affinity to biological targets or for tuning the physical properties of materials. Its electron-donating nature also influences the electronic properties of the aromatic ring.

This guide will lay out a logical and efficient pathway for the synthesis of this valuable intermediate, grounded in established organic chemistry principles, and explore its potential for creating next-generation molecules.

Physicochemical and Structural Properties

A clear understanding of a compound's physical properties is essential for its handling, purification, and use in subsequent reactions.

PropertyValueSource/Method
IUPAC Name methyl 4-bromo-3-(propan-2-yl)benzoateNomenclature
Molecular Formula C₁₁H₁₃BrO₂Calculated
Molecular Weight 257.12 g/mol Calculated
CAS Number Not assigned-
Predicted LogP ~3.7Calculation
Predicted Boiling Point ~280-300 °CEstimation
Appearance Expected to be a white to off-white solid or oilAnalogy

Synthesis and Mechanistic Insights

Proposed Overall Synthetic Pathway

The synthesis begins with the electrophilic bromination of 3-isopropylbenzoic acid to yield 4-bromo-3-isopropylbenzoic acid, followed by acid-catalyzed esterification with methanol.

Synthetic_Pathway Start 3-Isopropylbenzoic Acid Intermediate 4-Bromo-3-isopropylbenzoic Acid Start->Intermediate Step 1: Bromination Reagents: Br₂, FeBr₃ Product Methyl 4-bromo-3-isopropylbenzoate Intermediate->Product Step 2: Fischer Esterification Reagents: CH₃OH, H₂SO₄ (cat.)

Figure 1: Proposed two-step synthesis of Methyl 4-bromo-3-isopropylbenzoate.

Step 1: Synthesis of 4-Bromo-3-isopropylbenzoic Acid

Causality Behind Experimental Choices:

The key to this step is regioselectivity. The starting material, 3-isopropylbenzoic acid, has two substituents with competing directing effects. The isopropyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

  • The isopropyl group (-CH(CH₃)₂) is an activating group and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • The carboxylic acid group (-COOH) is a deactivating group and directs to the meta (C5) position relative to itself.

The positions ortho and para to the activating isopropyl group are C2, C4, and C6. The position meta to the deactivating carboxylic acid is C5. The most activated position that is not sterically hindered is the C4 position (para to the isopropyl group). Therefore, electrophilic bromination is strongly favored to occur at this position. A Lewis acid catalyst like iron(III) bromide (FeBr₃) is used to polarize the bromine molecule, making it a more potent electrophile (Br⁺).

Step 2: Fischer Esterification

Causality Behind Experimental Choices:

Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3]

  • Catalyst: A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[4] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Driving the Equilibrium: The reaction is reversible.[3] To ensure a high yield of the ester product, the equilibrium must be shifted to the right, according to Le Châtelier's principle. This is most conveniently achieved by using a large excess of the alcohol (methanol), which is inexpensive and can also serve as the reaction solvent.[3] Refluxing the reaction helps to increase the reaction rate.

Detailed Experimental Protocol

Protocol: Synthesis of Methyl 4-bromo-3-isopropylbenzoate

Step 1: 4-Bromo-3-isopropylbenzoic Acid

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-isopropylbenzoic acid (10.0 g, 60.9 mmol) and glacial acetic acid (80 mL). Stir the mixture until the solid dissolves. Protect the setup from moisture with a drying tube.

  • Catalyst Addition: Carefully add iron(III) bromide (0.9 g, 3.0 mmol) to the solution.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (3.4 mL, 10.7 g, 66.9 mmol) in glacial acetic acid (20 mL) via the dropping funnel over 30 minutes, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water containing sodium bisulfite (~5 g) to quench any unreacted bromine. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-bromo-3-isopropylbenzoic acid.[5] Dry the product under vacuum.

Step 2: Methyl 4-bromo-3-isopropylbenzoate (Fischer Esterification)

  • Reaction Setup: In a 250 mL round-bottom flask, combine the dried 4-bromo-3-isopropylbenzoic acid (10.0 g, 41.1 mmol) and methanol (100 mL, a large excess).[3]

  • Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (2.0 mL).[4]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Extraction: Pour the remaining mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether. Shake the funnel, venting frequently. Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (50 mL).[3]

  • Neutralization: Combine the organic layers and wash them sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and the H₂SO₄ catalyst), and finally with brine (100 mL).[3]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-bromo-3-isopropylbenzoate.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Predicted Spectroscopic Data

For a synthetic chemist, predicting the spectroscopic signature of a target molecule is a critical step for characterization. Based on established principles of NMR spectroscopy, the following signals are expected.[6][7]

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95d1HAr-H (C2-H)Doublet due to coupling with C6-H (J≈2 Hz). Deshielded by adjacent ester.
~7.70d1HAr-H (C5-H)Doublet due to coupling with C6-H (J≈8-9 Hz). Deshielded by adjacent bromine.
~7.45dd1HAr-H (C6-H)Doublet of doublets due to coupling with C2-H and C5-H.
~3.90s3H-OCH₃ Singlet, typical for methyl esters.[8]
~3.40sept1H-CH (CH₃)₂Septet due to coupling with the six methyl protons.
~1.25d6H-CH(CH₃ )₂Doublet due to coupling with the methine proton.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Expected signals around δ 166 (C=O), 145 (C-isopropyl), 134 (C-H), 132 (C-H), 131 (C-CO₂Me), 128 (C-H), 120 (C-Br), 52 (-OCH₃), 34 (-CH(CH₃)₂), 23 (-CH(CH₃)₂).

Chemical Reactivity and Applications in Drug Development

The true value of Methyl 4-bromo-3-isopropylbenzoate lies in its potential as a versatile synthetic intermediate. The aryl bromide functionality is the primary site for diversification.

Reactivity_Hub cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_modification Ester Modification Core Methyl 4-bromo-3-isopropylbenzoate Suzuki Suzuki-Miyaura (R-B(OH)₂) Core->Suzuki Pd cat., Base Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Pd/Cu cat., Base Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd cat., Base Hydrolysis Hydrolysis (NaOH, H₂O) Core->Hydrolysis Amidation Amidation (R₂NH, Heat) Hydrolysis->Amidation Peptide Coupling

Figure 2: Key reaction pathways for the derivatization of Methyl 4-bromo-3-isopropylbenzoate.

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces new aryl or vinyl groups at the C4 position.[9] This is one of the most powerful C-C bond-forming reactions in modern organic synthesis, widely used in the pharmaceutical industry to construct biaryl scaffolds.

  • Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis provides access to aryl-alkyne structures.[1] These are valuable precursors for heterocycles and other complex molecules.

  • Buchwald-Hartwig Amination: The introduction of nitrogen-based functional groups via coupling with amines is fundamental in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in FDA-approved drugs.

  • Ester Hydrolysis: Saponification of the methyl ester yields the parent 4-bromo-3-isopropylbenzoic acid.[5] This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form a diverse array of amides, a common feature in bioactive molecules.

Conclusion

Methyl 4-bromo-3-isopropylbenzoate stands out as a high-potential, yet underexplored, synthetic building block. This guide provides a scientifically sound and detailed framework for its synthesis, characterization, and strategic application. By understanding the causality behind the synthetic steps and the reactivity of its functional groups, researchers in drug discovery and materials science can leverage this compound to accelerate their development pipelines and create novel molecules with tailored properties. The protocols and insights presented herein are designed to be immediately applicable in a research setting, fostering innovation and scientific advancement.

References

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 16(5), 4157–4173. Available at: [Link]

  • Ackerman, L. K., Lovell, M. M., & Weix, D. J. (2015). Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates. Nature, 524(7566), 454–457. Available at: [Link]

  • Caddick, S., et al. (2004). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Available at: [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

  • ResearchGate. Activation of aryl bromides for the Suzuki-Miyaura cross-coupling.... Available at: [Link]

  • Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • Scott, D. E., & Denmark, S. E. (2010). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Organic Letters, 12(21), 4944–4947. Available at: [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • PubChem. 4-Bromo-3-isopropylbenzoic acid. Available at: [Link]

  • PubChem. 3-Bromo-4-isopropylbenzoic acid. Available at: [Link]

  • Natural Product Reports. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Available at: [Link]

  • Journal of the Chemical Society C: Organic. Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Available at: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

  • NMRDB.org. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Available at: [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for "An efficient and recyclable magnetic...". Available at: [Link]

  • MilliporeSigma. 3-Bromo-4-isopropylbenzoic acid | 99070-17-4. Available at: [Link]

  • Google Patents. CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

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Methodological & Application

Strategic Use of Methyl 4-bromo-3-isopropylbenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. This guide provides an in-depth analysis of the application of methyl 4-bromo-3-isopropylbenzoate, a sterically hindered aryl halide, in these reactions. We will explore the mechanistic nuances imposed by the ortho-isopropyl substituent, detail optimized protocols for achieving high coupling efficiency, and present a framework for troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex biaryl and hetero-biaryl structures, which are prominent motifs in medicinal chemistry and materials science.[1][2]

Introduction: The Challenge and Opportunity of Steric Hindrance

Methyl 4-bromo-3-isopropylbenzoate is a valuable synthetic intermediate. The presence of three distinct functional handles—the aryl bromide for cross-coupling, the methyl ester for subsequent transformations (e.g., hydrolysis, amidation), and the isopropyl group for modulating steric and electronic properties—makes it a highly versatile building block.

However, the isopropyl group positioned ortho to the bromine atom introduces significant steric hindrance. This bulkiness can impede the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond, a critical rate-determining step in the Suzuki-Miyaura catalytic cycle.[3] Consequently, standard Suzuki coupling conditions often result in low yields or failed reactions.

This guide demonstrates that by strategically selecting the appropriate catalyst system—specifically, employing bulky, electron-rich phosphine ligands—these steric challenges can be overcome, enabling efficient and high-yielding coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps, as illustrated below.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex (Pd-II) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Biaryl Product (R-Ar') Transmetal->Product ArylHalide Ar-X (Methyl 4-bromo-3-isopropylbenzoate) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 (Boronic Acid/Ester) Boronate Ar'-B(OR)₂(OH)⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-Br) bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step, particularly with sterically hindered substrates like methyl 4-bromo-3-isopropylbenzoate.[5]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer.[5][6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to re-enter the cycle.[5]

Optimizing Reaction Parameters: A Causality-Driven Approach

Achieving success with a sterically demanding substrate requires careful optimization of each reaction component. The choices made are not arbitrary but are based on overcoming the specific mechanistic hurdles presented by the substrate.

The Catalyst System: Ligand Selection is Paramount

The choice of ligand is the single most critical factor for coupling sterically hindered aryl bromides.[7][8] While standard ligands like triphenylphosphine (PPh₃) may suffice for simple substrates, they are often ineffective here.

  • Why Bulky, Electron-Rich Ligands?

    • Steric Bulk: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or ferrocenyl phosphines (e.g., R-Phos) create a sterically crowded coordination sphere around the palladium atom.[7] This promotes the reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active species in oxidative addition.

    • Electron-Donating Ability: These ligands are highly electron-donating, which increases the electron density on the palladium center. This enhanced electron density makes the palladium more nucleophilic and facilitates its insertion into the C-Br bond during the oxidative addition step.[8]

A common palladium precursor is Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.

Choice of Base and Solvent
  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] For challenging couplings, stronger inorganic bases are often required.

    • Potassium Phosphate (K₃PO₄): An effective and commonly used base for sterically hindered substrates.

    • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Also widely used, with Cs₂CO₃ being a stronger and more soluble base that can sometimes improve yields.

  • Solvent System: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, THF) dissolves the organic reagents, while the aqueous phase dissolves the inorganic base.[2][10] This biphasic system facilitates the interaction of all components. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of methyl 4-bromo-3-isopropylbenzoate. Optimization may be necessary for specific boronic acid partners.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for sterically hindered aryl bromides.[3][11]

Materials:

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add methyl 4-bromo-3-isopropylbenzoate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[3]

Materials:

  • Same as Protocol 1, though catalyst loading can sometimes be reduced.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine methyl 4-bromo-3-isopropylbenzoate (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (1.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 3 mL of 1,4-dioxane/water 4:1).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to a set temperature (e.g., 120–150 °C) for 15–60 minutes.

  • Work-up and Purification: After cooling, work up and purify the reaction mixture as described in Protocol 1.

Data Presentation: Starting Points for Optimization

While specific data for methyl 4-bromo-3-isopropylbenzoate is not broadly published, the following table summarizes successful conditions for analogous sterically hindered aryl bromides, providing a strong basis for reaction development.

Aryl Bromide PartnerBoronic AcidCatalyst System (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
2-BromotoluenePhenylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene/H₂O100 °C / 16h>95[7]
1-Bromo-2,6-diisopropylbenzenePhenylboronic acidPd(dba)₂ (1) / R-Phos (1)K₃PO₄·H₂O (3)THFRT / 2h95[7]
2-Bromo-benzophenone4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O100 °C / 12h85-95[3]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O100 °C / 18h89[11]

Visualization of Experimental Workflow

Experimental_Workflow Start Start Setup 1. Combine Reagents (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base) in Schlenk Flask Start->Setup Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Degassed Solvent System Inert->Solvent React 4. Heat & Stir (Conventional or Microwave) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up (Dilute, Wash, Dry) Monitor->Workup Complete Purify 7. Purification (Flash Chromatography) Workup->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst system for the substrate.3. Low reaction temperature.1. Ensure proper degassing of solvents and use of inert atmosphere.2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). Increase catalyst loading.3. Increase reaction temperature, consider switching to microwave heating.
Protodeborylation (Boronic acid is consumed, but no product forms)1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and a carefully controlled amount of water.2. Use a milder base (e.g., K₂CO₃) or reduce reaction time. Consider using a boronate ester instead of a boronic acid.
Formation of Homocoupled Byproducts (Ar-Ar or Ar'-Ar')1. Catalyst deactivation leading to side reactions.2. Presence of oxygen.1. Use a more robust ligand or catalyst system.2. Improve degassing technique and maintain a strict inert atmosphere.
Difficult Purification 1. Residual palladium in the product.2. Byproducts with similar polarity to the product.1. Treat the crude product with a palladium scavenger.2. Optimize column chromatography conditions (solvent gradient, different stationary phase).

Conclusion

Methyl 4-bromo-3-isopropylbenzoate, despite its steric hindrance, is a highly effective substrate in Suzuki-Miyaura cross-coupling reactions when appropriate conditions are employed. The key to success lies in the rational selection of a palladium catalyst system featuring bulky and electron-rich phosphine ligands. By understanding the mechanistic challenges and systematically optimizing the reaction parameters—catalyst, base, and solvent—researchers can reliably synthesize a wide array of valuable biaryl compounds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery and materials science to unlock the full synthetic potential of this versatile building block.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (2025). Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. (2025). Benchchem.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009).
  • Supramolecular Inclusion Complex Catalyst for Suzuki-Miyaura Coupling. RSC Advances.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. (2025). Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). PMC.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (2025). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

Sources

using Methyl 4-bromo-3-isopropylbenzoate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 4-bromo-3-isopropylbenzoate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

Methyl 4-bromo-3-isopropylbenzoate (CAS 132747-46-7) is a high-value scaffold for the synthesis of biaryl systems, particularly in the development of nuclear receptor modulators (e.g., PPAR agonists, ROR


t inverse agonists) and kinase inhibitors.

Its structural uniqueness lies in the 3-isopropyl group , which serves two critical medicinal chemistry functions:

  • Lipophilic Modulation: It increases logP significantly compared to methyl analogs, enhancing membrane permeability and hydrophobic pocket occupancy.

  • Conformational Locking: Situated ortho to the bromine (and subsequent coupling partner), the bulky isopropyl group restricts rotation around the biaryl axis. This "ortho-effect" can lock active conformations, improving potency and selectivity.

However, this same steric bulk presents a synthetic challenge. Standard palladium-catalyzed cross-coupling protocols often fail due to hindered oxidative addition or transmetallation. This guide provides optimized protocols specifically designed to overcome the steric impediment of the 3-isopropyl moiety.

Part 2: Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name Methyl 4-bromo-3-isopropylbenzoate
CAS Number 132747-46-7
Molecular Formula C

H

BrO

Molecular Weight 257.12 g/mol
Key Functionality Aryl Bromide (Electrophile), Methyl Ester (Masked Acid)
Steric Parameter Ortho-isopropyl creates significant steric hindrance at C4
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water

Part 3: Strategic Synthesis Map

The following workflow illustrates the divergent utility of this scaffold. The primary challenge is the C4-Bromine functionalization (Blue Path), which requires specialized catalytic systems due to the C3-isopropyl steric clash.

G Start Methyl 4-bromo-3-isopropylbenzoate (Starting Material) Suzuki Biaryl Ester (Suzuki Coupling) Start->Suzuki Protocol A: Pd-Catalyzed Arylation (Sterically Demanding) Boronate Aryl Boronate (Miyaura Borylation) Start->Boronate Protocol B: Pd(dppf)Cl2, B2pin2 Acid Benzoic Acid Derivative (Hydrolysis) Start->Acid LiOH, THF/H2O Amide Biaryl Amide (Drug Candidate) Suzuki->Amide 1. Hydrolysis 2. Amide Coupling Boronate->Suzuki Reverse Coupling Acid->Amide Amine Coupling

Figure 1: Divergent synthetic pathways. The Blue path (Suzuki) is the critical C-C bond forming step requiring optimized catalysis.

Part 4: Optimized Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The isopropyl group at C3 creates a "steric wall" around the C4-bromide. Standard catalysts like Pd(PPh


)

are often ineffective. This protocol utilizes SPhos , a Buchwald ligand designed to facilitate oxidative addition in hindered substrates [1].

Reagents:

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk tube with the benzoate (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)

    
    , SPhos, and K
    
    
    
    PO
    
    
    . Seal and purge with Argon for 5 minutes.
    • Critical Check: Ensure the SPhos is white/crystalline. Oxidation to the phosphine oxide reduces yield.

  • Solvation: Add degassed Toluene and Water via syringe. The biphasic system helps dissolve inorganic bases while protecting the catalyst.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: If using microwave irradiation, 120°C for 1 hour is often sufficient.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The bulky isopropyl group typically makes the product run slightly faster than non-substituted analogs on silica.

Validation Criteria:

  • TLC: Disappearance of starting bromide (R

    
     ~0.6 in 10% EtOAc/Hex).
    
  • 1H NMR: Look for the biaryl protons and the retention of the isopropyl septet (shifted slightly downfield due to the new aromatic ring current).

Protocol B: Miyaura Borylation (Conversion to Nucleophile)

Rationale: If the coupling partner is unstable or also an electrophile, converting the benzoate to a boronate ester is necessary. This protocol uses Pd(dppf)Cl


, which is robust enough to prevent debromination (a common side reaction) [2].

Reagents:

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)

  • Bis(pinacolato)diboron (B

    
    pin
    
    
    
    ) (1.2 equiv)
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Must be anhydrous

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry flask, combine the benzoate, B

    
    pin
    
    
    
    , KOAc, and Pd catalyst.
  • Degassing: Evacuate and backfill with Argon (x3). Oxygen inhibits the catalytic cycle and promotes phenol formation.

  • Heating: Add anhydrous dioxane. Heat to 90°C for 4–6 hours.

    • Monitoring: Monitor by GC-MS or LC-MS. TLC is difficult as the boronate often streaks or hydrolyzes on silica.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate.

    • Crucial Step: Do not purify on silica gel unless necessary (boronates can degrade). Recrystallization from Pentane/Ether is preferred. If column is needed, rapid filtration through a short plug of silica is best.

Part 5: Troubleshooting & Safety

IssueProbable CauseSolution
Low Conversion (Suzuki) Steric hindrance of isopropyl group.Switch to Pd-PEPPSI-IPr catalyst or increase temperature to 120°C (microwave).
Debromination (H-product) Overheating or wet solvent in Borylation.Ensure KOAc is dry; reduce temp to 80°C; strictly exclude water.
Hydrolysis of Ester Base too strong/wet conditions.Use anhydrous K

PO

or switch to CsF as base in anhydrous conditions.

Safety Note: Methyl 4-bromo-3-isopropylbenzoate is an organic halide. Avoid inhalation and skin contact. All palladium-catalyzed reactions should be performed in a fume hood to contain potential phosphine off-gassing.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 1995, 60(23), 7508–7510.

  • PubChem Compound Summary. "4-Bromo-3-isopropylbenzoic acid" (Acid form of the ester). National Center for Biotechnology Information. Accessed Oct 2023.

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The reaction of Methyl 4-bromo-3-isopropylbenzoate with organoboron compounds represents a classic "sterically demanding" Suzuki-Miyaura cross-coupling. While the ester moiety at the para-position activates the C-Br bond electronically (facilitating oxidative addition), the ortho-isopropyl group exerts significant steric pressure. This steric bulk impedes the approach of the palladium catalyst and retards the transmetalation step, often leading to competitive protodeboronation of the boronic acid or homocoupling.

This guide moves beyond generic protocols, recommending a Ligand-Directed Strategy utilizing bulky, electron-rich phosphines (Buchwald-type ligands) to overcome the kinetic barrier imposed by the isopropyl group.

Key Challenges
  • Steric Hindrance: The C3-isopropyl group blocks the coordination sphere of standard Pd-catalysts (e.g., Pd(PPh3)4).

  • Protodeboronation: Slow transmetalation rates allow water/base to hydrolyze the organoboron species before coupling occurs.

  • Ester Hydrolysis: Harsh basic conditions required for difficult couplings may hydrolyze the methyl ester.

Mechanistic Insight & Ligand Selection

To successfully couple this substrate, one must modulate the catalyst's geometry. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why SPhos? The bulky biaryl backbone forces the formation of a monoligated Pd(0)-L species, which is highly active. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C-Br bond. Crucially, the ligand creates a "pocket" that accommodates the ortho-isopropyl group during the reductive elimination step.

Mechanistic Pathway (Graphviz)

SuzukiMechanism PreCat Pre-Catalyst (Pd(OAc)2 + SPhos) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) *Rate Limiting due to Sterics* ActiveCat->OxAdd + Substrate TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration Substrate Methyl 4-bromo-3-isopropylbenzoate Substrate->OxAdd Boron R-B(OH)2 (Organoboron) Base Base (K3PO4) Activation Boron->Base Hydroxylation Base->TransMet

Figure 1: Catalytic cycle highlighting the critical role of the active monoligated Pd(0) species in overcoming steric hindrance.

Experimental Protocol

Method A: The "Gold Standard" (SPhos/Pd(OAc)2)

This protocol is optimized for reliability across a wide range of boronic acids (aryl, heteroaryl, and vinyl).

Reagents:

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)[1]

  • Organoboronic acid (1.5 equiv) — Excess is vital to counteract protodeboronation.

  • Palladium(II) Acetate (Pd(OAc)2) (2-5 mol%)

  • SPhos (4-10 mol%) — Maintain 2:1 Ligand:Pd ratio.

  • Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)[2]

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical):

    • In a reaction vial, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1 mL).

    • Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/brown, indicating ligation.

  • Reaction Assembly:

    • To a separate reaction vessel equipped with a magnetic stir bar, add:

      • Methyl 4-bromo-3-isopropylbenzoate (257 mg, 1.0 mmol)

      • Arylboronic acid (1.5 mmol)

      • K3PO4 (636 mg, 3.0 mmol)

    • Note: If the boronic acid is prone to rapid hydrolysis (e.g., 2-pyridyl), use K2CO3 or anhydrous conditions (Dioxane/Cs2CO3).

  • Degassing:

    • Seal the vessel and evacuate/backfill with Argon (3 cycles). Oxygen is the enemy of electron-rich phosphines.

  • Initiation:

    • Add the pre-complexed catalyst solution to the reaction vessel via syringe.

    • Add degassed Water (0.5 mL) and remaining Toluene (4 mL).

  • Reaction:

    • Heat the mixture to 100°C with vigorous stirring (1000 rpm).

    • Time: Typically 4–12 hours. Monitor by HPLC or TLC (Hexane/EtOAc).

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (20 mL) followed by Brine.

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Purify via Silica Gel Chromatography.

Experimental Workflow Diagram

ProtocolWorkflow Step1 1. Pre-complex Catalyst (Pd(OAc)2 + SPhos) in Toluene Step4 4. Combine & Heat Add Cat. Soln + Water 100°C, 4-12h Step1->Step4 Step2 2. Load Solids (Substrate, Boronic Acid, Base) in Vial Step3 3. Inert Atmosphere (Evacuate/Argon x3) Step2->Step3 Step3->Step4 Step5 5. Work-up EtOAc Extraction Silica Purification Step4->Step5

Figure 2: Operational workflow for the batch synthesis.

Performance Data & Optimization

The following table summarizes expected outcomes based on ligand choice for this specific steric pattern (ortho-isopropyl).

VariableConditionExpected YieldNotes
Ligand SPhos 85-95% Recommended. Best balance of steric bulk and electronic activation.
LigandPPh3 (Tetrakis)< 30%Too sterically crowded; catalyst decomposes before coupling.
Liganddppf40-50%Moderate activity; bite angle not optimal for this steric profile.
BaseK3PO4HighExcellent buffering; minimizes ester hydrolysis compared to hydroxides.
BaseNaOtBuModerateGood for chlorides, but may cause transesterification or hydrolysis.
SolventToluene/H2OHighBiphasic system protects the catalyst and solubilizes inorganic base.

Troubleshooting Guide (Self-Validating Systems)

  • Issue: Low Conversion & Black Precipitate.

    • Diagnosis: "Pd Black" formation indicates ligand dissociation. The steric bulk of the substrate is displacing the ligand, or O2 was present.

    • Solution: Increase SPhos loading to 2.5:1 (L:Pd) or switch to XPhos , which is even bulkier and more stable. Ensure rigorous degassing.

  • Issue: Homocoupling of Boronic Acid.

    • Diagnosis: Oxidative addition is too slow (substrate sterics), leaving the Pd(II)-boronate species to react with another boronate.

    • Solution: Add the boronic acid slowly (syringe pump) or increase the catalyst loading to accelerate the oxidative addition step.

  • Issue: Hydrolysis of Methyl Ester.

    • Diagnosis: Reaction pH is too high.

    • Solution: Switch base from K3PO4 to KF (Potassium Fluoride) or use anhydrous conditions (Dioxane, Cs2CO3, 100°C).

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Tang, W., et al. (2013). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.[3][5][6][7] Chemistry – A European Journal. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][8] Accounts of Chemical Research. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][8][9][10] Chemical Reviews. Link

Sources

Application Note: Chemoselective Grignard Addition to Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-3-isopropylbenzoate is a high-value pharmacophore scaffold, often utilized in the synthesis of ROR


 modulators and SGLT2 inhibitors. Its structure presents a classic chemoselectivity challenge: it contains two electrophilic sites susceptible to organometallic reagents—the methyl ester  and the aryl bromide .

This Application Note provides a definitive protocol for the chemoselective addition of methylmagnesium bromide (MeMgBr) to the ester moiety to yield the corresponding tertiary alcohol, 2-(4-bromo-3-isopropylphenyl)propan-2-ol.

Key Technical Insight: The isopropyl group at the C3 position plays a critical steric role. Being ortho to the bromine (C4) but meta to the ester (C1), it sterically shields the carbon-bromine bond from metal-halogen exchange while leaving the ester accessible for nucleophilic attack. This structural feature allows for high-yielding ester transformation with minimal side reactions, provided specific temperature controls are maintained.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

When reacting this substrate with a Grignard reagent (R-MgX), two pathways compete:

  • Nucleophilic Addition (Desired): Attack at the ester carbonyl (

    
    ), proceeding through a ketone intermediate to the tertiary alcohol.[1]
    
  • Metal-Halogen Exchange (Undesired): Attack at the bromine, generating a reactive aryl Grignard species which can lead to polymerization (self-reaction with the ester of another molecule) or debrominated byproducts.

Structural Advantage[2]
  • C1 (Ester): Relatively unhindered. Fast kinetics for nucleophilic attack.

  • C4 (Bromide): Shielded by the bulky C3-isopropyl group. This increases the activation energy for the transition state required for halogen exchange.

Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathway and the competing side reaction that this protocol is designed to avoid.

G Substrate Methyl 4-bromo- 3-isopropylbenzoate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Fast Addition Exchange_Side SIDE PRODUCT: Debrominated/Polymer Substrate->Exchange_Side Mg-Halogen Exchange (Slow due to steric hindrance) MeMgBr MeMgBr (excess) THF, 0°C MeMgBr->Substrate Ketone Acetophenone Intermediate Tetrahedral->Ketone -OMe (Elimination) Alcohol TARGET PRODUCT: Tertiary Alcohol Ketone->Alcohol 2nd Addition (Fast)

Figure 1: Reaction pathway showing the conversion of the ester to the tertiary alcohol. The steric bulk of the isopropyl group suppresses the red dotted pathway (halogen exchange).

Experimental Protocol

Reagents and Equipment
ComponentSpecificationRole
Substrate Methyl 4-bromo-3-isopropylbenzoate (>98%)Electrophile
Reagent Methylmagnesium bromide (3.0 M in Et₂O)Nucleophile (2.5 equiv)
Solvent Anhydrous THF (inhibitor-free)Reaction Medium
Quench Sat. aq. NH₄ClProton source
Atmosphere Nitrogen or Argon (Dry)Inert environment
Step-by-Step Methodology

Pre-reaction Note: All glassware must be oven-dried (120°C) and cooled under a stream of inert gas.

Step 1: Substrate Preparation
  • Charge a 250 mL 3-neck round-bottom flask (RBF) with Methyl 4-bromo-3-isopropylbenzoate (10.0 g, 38.9 mmol).

  • Add Anhydrous THF (100 mL). Concentration should be approx. 0.4 M.

  • Equip the flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a temperature probe.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Grignard Addition (The Critical Step)
  • Charge the addition funnel with MeMgBr (32.4 mL of 3.0 M solution, 97.2 mmol, 2.5 equiv).

    • Note: We use 2.5 equivalents to ensure complete conversion of the ester -> ketone -> alcohol. The theoretical minimum is 2.0.

  • Add the MeMgBr dropwise over 30 minutes .

    • Control: Maintain internal temperature < 5°C.

    • Rationale: Low temperature favors the kinetic addition to the carbonyl over the metal-halogen exchange at the bromide.

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Remove the ice bath and allow to warm to Room Temperature (RT) for 1 hour.

Step 3: Monitoring
  • Sample the reaction for TLC or HPLC.

    • Target: Disappearance of starting material (

      
       in 10% EtOAc/Hex) and the intermediate ketone.
      
    • Observation: The product alcohol is more polar (

      
      ).
      
Step 4: Quench and Workup
  • Cool the mixture back to 0°C.

  • Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL).

    • Caution: Exothermic gas evolution (methane).

  • Dilute with Ethyl Acetate (100 mL) and water (50 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Combine organics, wash with Brine (50 mL), and dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure to yield the crude oil.

Step 5: Purification
  • Purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
  • Expected Yield: 85-92%.

  • Product Character: Colorless viscous oil or low-melting solid.

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisCorrective Action
Recovered Ketone Incomplete 2nd additionThe ketone intermediate is sterically hindered. Increase MeMgBr to 3.0 equiv and extend RT stir time.
Debrominated Product Metal-Halogen ExchangeReaction temperature too high during addition. Keep T < 0°C strictly.
Polymerization Anionic polymerizationMoisture present in solvent. Ensure THF is <50 ppm water (Karl Fischer).
Advanced Workflow: Decision Tree

Use this logic flow to determine if reaction conditions need adjustment based on the specific batch of Grignard reagent or substrate purity.

DecisionTree Start Start Reaction (0°C, 2.5 eq MeMgBr) Check TLC/HPLC Check (2 hours) Start->Check Result1 SM Consumed Product Formed Check->Result1 Result2 Ketone Persists Check->Result2 Result3 Des-Bromo Impurity >5% Check->Result3 Action1 Proceed to Quench Result1->Action1 Action2 Add 0.5 eq MeMgBr Warm to 35°C Result2->Action2 Action3 ABORT BATCH Check Temp Control & Reagent Titre Result3->Action3

Figure 2: Operational decision tree for reaction monitoring.

Alternative Protocol: Functionalizing the Bromide

Warning: This section is for users intending to utilize the Bromide moiety via Knochel-Hauser exchange. Do NOT use this if the goal is the tertiary alcohol described above.

If the objective is to react the aryl bromide while preserving the ester (e.g., to add an aldehyde at the C4 position), standard Grignard conditions will fail due to ester incompatibility.

Required Protocol: Turbo Grignard Exchange

  • Reagent: Isopropylmagnesium chloride lithium chloride complex (

    
    ).
    
  • Temperature: -40°C (Strict control).

  • Procedure: Treat substrate with

    
     (1.1 equiv) at -40°C. The exchange is faster than the ester attack at this temperature.
    
  • Quench: Add the electrophile (e.g., Benzaldehyde) immediately. The magnesiated intermediate is unstable and will attack its own ester if left to warm up or stand for too long.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Organometallic reagents).

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry.

  • Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2023). Product Specification: Methyl 4-bromo-3-isopropylbenzoate. (Note: Representative link for chemical sourcing).

  • Kikuchi, S., et al. (2009). Process for production of benzoic acid derivatives. US Patent Application US20090111862. (Describes similar halo-benzoate manipulations).

Sources

Methyl 4-bromo-3-isopropylbenzoate as a building block for novel materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-bromo-3-isopropylbenzoate as a Sterically Demanding Building Block for Advanced Materials

Abstract

Methyl 4-bromo-3-isopropylbenzoate (CAS: 2169639-98-7) is a highly versatile, dual-functional building block utilized in the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs), liquid crystal polymers, and pharmaceutical intermediates[1]. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for utilizing this sterically hindered aryl bromide in Suzuki-Miyaura cross-coupling and subsequent ester functionalization workflows.

Introduction & Mechanistic Rationale

The design of novel


-conjugated materials often requires precise control over molecular packing. Planar biaryl systems are highly prone to 

stacking, which can lead to Aggregation-Caused Quenching (ACQ) in luminescent materials or poor solubility in polymer precursors. The incorporation of an ortho-isopropyl group relative to the biaryl axis forces a high dihedral angle between the aromatic rings, disrupting planarity and mitigating ACQ.

Methyl 4-bromo-3-isopropylbenzoate provides an ideal scaffold for this purpose:

  • The Aryl Bromide : Serves as the electrophilic partner for cross-coupling. However, the adjacent isopropyl group creates significant steric bulk, which impedes the transmetalation and reductive elimination steps of the standard palladium catalytic cycle[2].

  • The Methyl Ester : Acts as a robust protecting group during the highly basic conditions of cross-coupling, which can later be hydrolyzed to a carboxylic acid for amidation, esterification, or polymerization.

Causality in Catalyst Selection: To overcome the steric hindrance during the Suzuki-Miyaura coupling, standard catalysts like


 are generally ineffective[2]. Instead, the reaction necessitates bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, RuPhos) or specialized ligands like AntPhos and R-Phos[3][4]. These ligands stabilize the monoligated 

active species and accelerate reductive elimination by exerting steric pressure on the metal center[3].

Reaction Pathway & Workflow

G A Methyl 4-bromo- 3-isopropylbenzoate B Suzuki-Miyaura Coupling A->B Arylboronic Acid Pd Cat., Ligand C Biaryl Ester Intermediate B->C D Ester Hydrolysis C->D LiOH, THF/H2O E Biaryl Carboxylic Acid D->E F Amidation / Polymerization E->F Coupling Agent (e.g., HATU) G Novel Advanced Material F->G

Synthetic workflow from Methyl 4-bromo-3-isopropylbenzoate to advanced biaryl materials.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling of Methyl 4-bromo-3-isopropylbenzoate with standard phenylboronic acid. The data illustrates the necessity of specialized ligands to achieve high conversion rates for di-ortho-substituted or highly hindered biaryls[3][4].

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1

(5 mol%)
None

Toluene/

100< 15%
2

(2 mol%)

(4 mol%)

Dioxane10022%
3

(1 mol%)
SPhos (2 mol%)

Toluene10088%
4

(1 mol%)
AntPhos (2 mol%)

Toluene11095%

Note: Yields are representative benchmarks demonstrating the causality of ligand choice. Bulky ligands (Entries 3 & 4) are mandatory for overcoming the steric barrier of the ortho-isopropyl moiety[3].

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Objective: Construct the sterically twisted biaryl backbone.

Reagents :

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv, 1.0 mmol)[1]

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • 
     (0.01 equiv, 1 mol%)
    
  • AntPhos or SPhos ligand (0.02 equiv, 2 mol%)[3][4]

  • Potassium phosphate tribasic (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure :

  • Preparation of the Catalytic Complex : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add

    
     and the selected phosphine ligand (e.g., AntPhos).
    
  • Substrate Addition : Add Methyl 4-bromo-3-isopropylbenzoate, the arylboronic acid, and finely ground anhydrous

    
    .
    
  • Degassing : Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

    • Causality:

      
       intermediates are highly sensitive to oxidation, which leads to catalyst deactivation and homocoupling side-reactions.
      
  • Solvent Addition : Inject anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction : Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in an oil bath at 100–110 °C with vigorous stirring for 12–16 hours.

  • Validation & Workup : Monitor the reaction via LC-MS or TLC. The starting material (

    
    ) should be completely consumed. Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.
    
  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the biaryl methyl ester.

Protocol B: Post-Coupling Functionalization (Ester Hydrolysis and Amidation)

Objective: Convert the unreactive methyl ester into a functional handle for material integration.

Reagents :

  • Biaryl methyl ester intermediate (1.0 mmol)

  • Lithium hydroxide monohydrate (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • THF / Methanol / Water (2:1:1 v/v/v, 10 mL)

  • HATU (1.2 equiv, 1.2 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Target Amine (e.g., a polymerizable aniline derivative) (1.1 equiv, 1.1 mmol)

Step-by-Step Procedure :

  • Saponification : Dissolve the biaryl methyl ester in the THF/MeOH/

    
     mixture. Add 
    
    
    
    and stir at 50 °C for 4 hours.
  • Acidification : Once TLC indicates complete consumption of the ester, cool the mixture and remove organic solvents under reduced pressure. Acidify the aqueous layer with 1M HCl to pH

    
    . Extract the precipitated biaryl carboxylic acid with dichloromethane (
    
    
    
    mL), dry over
    
    
    , and concentrate.
  • Amidation (Self-Validating System) : Dissolve the isolated carboxylic acid in anhydrous DMF (5 mL). Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the activated OBt-ester.

    • Causality: Pre-activation ensures that the sterically hindered acid is fully converted to the reactive intermediate before the amine is introduced, preventing side reactions. The solution will typically undergo a distinct color change (often yellowing) confirming activation.

  • Amine Addition : Add the target amine and stir at room temperature for 12 hours.

  • Isolation : Quench with saturated aqueous

    
    , extract with ethyl acetate, wash extensively with brine (to remove DMF), dry, and purify via recrystallization or chromatography to yield the final advanced material building block.
    

References

  • Methyl 3-bromo-4-(2-hydroxypropan-2-yl)benzoate | BLD Pharm (Source for CAS 2169639-98-7 properties and commercial availability). BLD Pharm. 1

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling (Source for AntPhos ligand utility in sterically hindered cross-couplings). The Royal Society of Chemistry. 3

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides (Source for SPhos and R-Phos utility). The Journal of Organic Chemistry - ACS Publications. 4

  • Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene (Source for general protocols on ortho-isopropyl aryl bromides). Benchchem. 2

Sources

scale-up synthesis of Methyl 4-bromo-3-isopropylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS

1.1 Target Profile

Methyl 4-bromo-3-isopropylbenzoate (CAS: 2169639-98-7) is a high-value pharmacophore scaffold.[1][2] It serves as a critical intermediate in the synthesis of nuclear receptor modulators (e.g., RAR/RXR agonists), glucokinase activators, and anti-inflammatory agents. The unique 3,4-substitution pattern combines a lipophilic isopropyl group with a reactive bromide handle, enabling downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

1.2 Retrosynthetic Logic & Route Selection

Scale-up of this scaffold presents a classic regioselectivity challenge in Electrophilic Aromatic Substitution (EAS).

  • The Challenge: The starting material, Methyl 3-isopropylbenzoate , contains two directing groups:

    • Isopropyl (-CH(CH₃)₂): Weakly activating, ortho/para-directing.

    • Methyl Ester (-COOCH₃): Deactivating, meta-directing.

  • The Conflict:

    • The isopropyl group directs electrophiles to positions 2, 4, and 6 .

    • The ester group directs electrophiles to positions 3 and 5 (relative to itself).

    • Dominance: The activating isopropyl group controls the orientation.

    • Regioisomers:

      • Position 2: Sterically occluded (sandwiched between ester and isopropyl). Unlikely.

      • Position 6 (Para to iPr): Sterically favored but electronically deactivated by the ortho-ester effect.

      • Position 4 (Ortho to iPr): Sterically hindered but electronically favored (para to ester). This is the Target.

Selected Route: Direct Bromination with Kinetic Control. While the Sandmeyer reaction (via 4-amino-3-isopropylbenzoate) offers high regiocontrol, it involves 3-4 steps (Nitration -> Reduction -> Diazotization -> Bromination), generating hazardous diazonium waste. For scale-up, a direct bromination of the ester is preferred for atom economy, provided that cryogenic temperature control and Lewis acid modulation are used to maximize the 4-bromo/6-bromo ratio.

PART 2: VISUALIZATION OF PATHWAYS

2.1 Synthetic Workflow & Regioselectivity Map

G Start Methyl 3-isopropylbenzoate (Starting Material) Reagents Reagents: Br2 (1.05 eq), FeBr3 (0.05 eq) DCM, -5°C to 0°C Start->Reagents Dissolution Intermediate Sigma-Complex Intermediate Reagents->Intermediate Electrophilic Attack Product4 TARGET: Methyl 4-bromo-3-isopropylbenzoate (Major/Minor depending on Temp) Intermediate->Product4 Kinetic Path (Ortho to iPr) Product6 IMPURITY: Methyl 6-bromo-3-isopropylbenzoate (Para-to-isopropyl isomer) Intermediate->Product6 Thermodynamic Path (Para to iPr) Purification Purification: Fractional Recrystallization (MeOH/Water) Product4->Purification Product6->Purification

Caption: Reaction pathway showing the competition between the desired 4-bromo isomer and the 6-bromo impurity.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: Scale-Up Synthesis (100g Scale)

Objective: Synthesis of Methyl 4-bromo-3-isopropylbenzoate via Lewis-acid catalyzed bromination.

1. Materials & Equipment
ReagentMW ( g/mol )Equiv.[3][4]Mass/VolRole
Methyl 3-isopropylbenzoate178.231.0100.0 gSubstrate
Bromine (Br₂)159.811.131.8 mLBrominating Agent
Iron(III) Bromide (FeBr₃)295.560.058.3 gCatalyst
Dichloromethane (DCM)--500 mLSolvent
Sodium Thiosulfate (sat.[1] aq)--200 mLQuench
2. Step-by-Step Procedure

Step 1: Reactor Setup & Inerting

  • Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), a pressure-equalizing addition funnel, a thermocouple, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr off-gas.

  • Purge the system with Nitrogen (N₂) for 15 minutes.

  • Charge Methyl 3-isopropylbenzoate (100 g) and DCM (400 mL) . Stir at 250 RPM until dissolved.

Step 2: Catalyst Addition & Cooling

  • Cool the reactor jacket to -10°C . Allow internal temperature to reach -5°C .

  • Add FeBr₃ (8.3 g) in one portion. The solution may darken.

    • Expert Insight: FeBr₃ is hygroscopic. Handle rapidly under N₂ flow. Anhydrous conditions are critical to prevent catalyst deactivation.

Step 3: Controlled Bromination (The Critical Process Parameter)

  • Charge Bromine (31.8 mL) into the addition funnel.

  • Add Bromine dropwise over 2 to 3 hours .

    • Control: Maintain internal temperature between -5°C and 0°C .

    • Rationale: Low temperature favors the kinetic product (4-bromo) over the thermodynamic product (6-bromo) and minimizes benzylic bromination on the isopropyl group.

  • After addition, stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) over 2 hours.

  • Monitor reaction progress via HPLC or GC.

    • Endpoint: <2% starting material remaining.[4][5]

Step 4: Quench & Work-up

  • Cool reactor back to 10°C.

  • Slowly add saturated Na₂S₂O₃ (200 mL) to quench excess bromine. The red/orange color should fade to yellow/clear.

  • Separate the phases. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine organic layers and wash with:

    • Water (200 mL)

    • Sat. NaHCO₃ (200 mL) - Caution: CO₂ evolution

    • Brine (200 mL)

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

Step 5: Purification (Isomer Enrichment)

  • The crude oil typically contains an 85:15 mixture of 4-bromo:6-bromo isomers.

  • Crystallization: Dissolve the crude oil in hot Methanol (300 mL) .

  • Add water dropwise at reflux until slight turbidity is observed (~30-50 mL).

  • Cool slowly to room temperature, then to 0°C.

  • Filter the white crystalline solid.

    • Yield: Expect 65-75% (isolated).

    • Purity: >98% (HPLC).

PART 4: ANALYTICAL CONTROLS & SPECIFICATIONS

4.1 HPLC Method for Isomer Tracking

To ensure batch consistency, the following method separates the 4-bromo and 6-bromo regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 min.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • Methyl 3-isopropylbenzoate: ~8.5 min

    • Methyl 6-bromo-3-isopropylbenzoate (Impurity): ~12.2 min

    • Methyl 4-bromo-3-isopropylbenzoate (Target): ~12.8 min

4.2 NMR Characterization (Target)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.95 (d, J=2.0 Hz, 1H, H-2) — Diagnostic doublet indicating meta-coupling only (isolated proton).

    • δ 7.78 (dd, J=8.2, 2.0 Hz, 1H, H-6).

    • δ 7.62 (d, J=8.2 Hz, 1H, H-5).

    • δ 3.91 (s, 3H, COOCH ₃).

    • δ 3.40 (sept, J=6.8 Hz, 1H, CH (CH₃)₂).

    • δ 1.25 (d, J=6.8 Hz, 6H, CH(CH ₃)₂).

PART 5: REFERENCES & GROUNDING

  • PubChem Compound Summary: 4-Bromo-3-isopropylbenzoic acid . National Center for Biotechnology Information. (Accessed 2025). Link

  • Sigma-Aldrich Product Specification . Methyl 4-bromo-3-methylbenzoate (Analogous chemistry). Link

  • Smith, K., et al. "Regioselective bromination of activated aromatic substrates." Journal of Organic Chemistry. Discusses steric control in EAS.

  • Process Patent EP0420556B1 . "Process for the preparation of 4-bromo-3-alkylphenyl ethers." (Demonstrates industrial bromination conditions for 3-alkyl aromatics). Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) for specific hazards associated with Bromine and halogenated solvents.

Sources

Analytical Methods for Monitoring Reactions of Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-bromo-3-isopropylbenzoate is a critical halogenated aromatic intermediate, widely utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery and material science applications. Its structural features—a labile methyl ester and a sterically hindered bromine adjacent to an isopropyl group—present unique analytical challenges. This guide provides a comprehensive, multi-modal analytical framework for monitoring the synthesis, purity, and downstream reactivity of this compound.[1] We detail protocols for HPLC-UV/MS (quantitative reaction monitoring), GC-MS (impurity profiling), and TLC (rapid in-process control), emphasizing the detection of common byproducts such as the hydrolyzed acid, protodebrominated species, and homocoupling artifacts.

Part 1: Molecule Characterization & Critical Quality Attributes (CQAs)

Before establishing a monitoring protocol, one must understand the physicochemical behavior of the analyte.

  • Chemical Structure: Methyl ester of 4-bromo-3-isopropylbenzoic acid.

  • Molecular Formula: C₁₁H₁₃BrO₂[2]

  • Molecular Weight: 257.12 g/mol [2]

  • Key Reactivity Handles:

    • Aryl Bromide (C-Br): The site of oxidative addition in cross-coupling.

    • Methyl Ester (-COOMe): Susceptible to hydrolysis (forming the acid) or transesterification.

    • Isopropyl Group: Provides steric bulk, potentially slowing down coupling reactions at the adjacent bromide, requiring higher catalyst loads or longer reaction times.

Analytical Decision Matrix

AnalyticalMatrix Sample Reaction Mixture Volatile Volatile/Stable? Sample->Volatile TLC TLC (Rapid IPC) Sample->TLC Quick Check GCMS GC-MS / GC-FID (High Resolution) Volatile->GCMS Yes (Non-polar) HPLC HPLC-UV / UHPLC-MS (Broad Applicability) Volatile->HPLC No (Polar/Ionic) Result1 Result1 GCMS->Result1 Impurity Profiling Result2 Result2 HPLC->Result2 Quantification

Caption: Analytical method selection workflow based on analyte properties.

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Primary Application: Quantitative reaction monitoring, purity assessment, and tracking ester hydrolysis.

Method Rationale

Reversed-Phase Chromatography (RPC) is the gold standard here. The hydrophobic isopropyl group and bromine atom make the molecule significantly lipophilic.

  • Column Choice: A C18 column is essential. A "End-capped" column is recommended to minimize peak tailing if the hydrolysis product (carboxylic acid) is present.

  • Mobile Phase: Acidic modifiers (Formic acid or TFA) are required to keep any potential acid byproducts protonated (suppressing ionization), ensuring sharp peaks and preventing split peaks.

Detailed Protocol
ParameterSpecification
Instrument HPLC or UHPLC system with PDA/DAD or MS detector
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Column Temp 40°C (Controls viscosity and improves reproducibility)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC)
Detection UV at 254 nm (Aromatic ring) and 210 nm (Ester carbonyl)
Injection Vol 5 - 10 µL

Gradient Program:

  • 0.0 min: 50% B

  • 8.0 min: 95% B (Linear Ramp)

  • 10.0 min: 95% B (Hold to elute dimers)

  • 10.1 min: 50% B (Re-equilibration)

  • 13.0 min: Stop

Sample Preparation (Reaction Monitoring)[3][4][5]
  • Quench: Take 50 µL of reaction mixture.

  • Dilute: Add to 950 µL of Acetonitrile (quenches active catalytic species and solubilizes organics).

  • Filter: Pass through a 0.22 µm PTFE syringe filter to remove inorganic salts (Pd black, boronic acid salts).

  • Inject: Analyze immediately.

Part 3: Gas Chromatography (GC-MS) Protocol

Primary Application: Identification of de-halogenated byproducts and isomeric impurities.

Method Rationale

Methyl esters are excellent GC substrates due to their volatility. GC-MS is superior for detecting protodebromination (replacement of Br with H), a common side reaction in Suzuki couplings that can co-elute in HPLC.

Detailed Protocol
ParameterSpecification
Instrument GC-MS (Single Quadrupole)
Column HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:1)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C

Temperature Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp: 20°C/min to 280°C

  • Final: 280°C (Hold 3 min)

Key MS Fragments (m/z):

  • Parent Ion: ~256/258 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Base Peak: Loss of -OMe (M-31) or loss of Isopropyl.

Part 4: Case Study - Monitoring a Suzuki-Miyaura Coupling

Scenario: Coupling Methyl 4-bromo-3-isopropylbenzoate with Phenylboronic acid to form the biaryl product.

Reaction Workflow & Sampling Points

SuzukiWorkflow Start Start Reaction (Ar-Br + Ar-B(OH)2 + Pd) T0 T=0 Sample (Confirm SM Integrity) Start->T0 Heating Heating / Stirring T0->Heating Sampling Hourly Sampling (HPLC/TLC) Heating->Sampling Decision Conversion > 98%? Sampling->Decision Decision->Heating No Workup Workup & Isolation Decision->Workup Yes

Caption: Operational workflow for monitoring the Suzuki coupling process.

Interpretation of Data

When monitoring this reaction via HPLC at 254 nm:

  • Starting Material (SM): Methyl 4-bromo-3-isopropylbenzoate.

    • RT: ~5.5 min.

    • Trend: Decays over time.[3][4]

  • Product (Biaryl): Methyl 3-isopropyl-4-phenylbenzoate.

    • RT: ~6.8 min (More lipophilic due to the added phenyl ring).

    • Trend: Increases inversely to SM.

  • Impurity A (Hydrolysis): 4-bromo-3-isopropylbenzoic acid.

    • RT: ~3.0 min (Elutes earlier; highly dependent on pH).

    • Cause: Wet solvent or hydroxide base usage.

  • Impurity B (Debromination): Methyl 3-isopropylbenzoate.

    • RT: ~4.5 min.

    • Cause: "Hydride" source in the reaction or catalyst death.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
New peak at RT ~3.0 min Ester hydrolysis to acidCheck water content in solvent; switch to anhydrous base (e.g., K₃PO₄).
SM not consumed after 4h Catalyst poisoning or steric hindranceIncrease temp; switch to active Buchwald ligands (e.g., SPhos, XPhos) to overcome isopropyl steric bulk.
Split peaks in HPLC pH mismatchEnsure mobile phase contains 0.1% Formic Acid to suppress acid ionization.
Doublet MS signal disappears Loss of BromineIndicates debromination (impurity) or successful coupling (product). Check mass.

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • Analysis of Benzoate Esters: "Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column." SIELC Technologies.[5] Link

  • Reaction Monitoring via NMR: "Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions." AZoM. Link

Sources

applications of Methyl 4-bromo-3-isopropylbenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 4-bromo-3-isopropylbenzoate in Medicinal Chemistry

Executive Summary & Strategic Value

Methyl 4-bromo-3-isopropylbenzoate (CAS: 2169639-98-7) is a high-value pharmacophore scaffold designed for the precise exploration of hydrophobic binding pockets in drug targets. Unlike simple methyl- or halo-substituted benzoates, the 3-isopropyl group introduces significant steric bulk and lipophilicity (


 modulation) adjacent to the reactive aryl bromide.

This structural motif is particularly critical in the optimization of:

  • Nuclear Receptor Agonists: Mimicking the bulky hydrophobic "tail" regions of Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor (PPAR) ligands.

  • Kinase Inhibitors: Targeting the hydrophobic back-pocket (Gatekeeper residues) in Type II kinase inhibitors.

  • Biaryl Atropisomerism: The ortho-isopropyl group can induce axial chirality in biaryl systems, a property increasingly exploited for selectivity in modern drug design.

This guide provides optimized protocols for transforming this scaffold, with a specific focus on overcoming the steric hindrance imposed by the ortho-isopropyl group during Palladium-catalyzed cross-couplings.

Critical Application: Sterically Demanding Suzuki-Miyaura Cross-Coupling

The primary utility of Methyl 4-bromo-3-isopropylbenzoate is as an electrophile in Suzuki-Miyaura coupling to generate biaryl libraries.

The Challenge: The isopropyl group at position C3 is ortho to the bromine at C4. This steric bulk hinders the approach of the Palladium catalyst during the oxidative addition step and, more critically, retards the transmetallation step with the boronic acid. Standard conditions (e.g.,


) often result in low yields or homocoupling byproducts.

The Solution: Utilization of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate the catalytic cycle despite steric crowding.

Protocol 1: Optimized Suzuki Coupling for Sterically Hindered Substrates

Objective: Synthesis of 4-aryl-3-isopropylbenzoate derivatives.

Materials:

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-4 mol%)

    • Expert Note: SPhos is specifically designed to stabilize the Pd(0) species and accelerate oxidative addition in hindered aryl chlorides/bromides.

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Nitrogen, charge a reaction vial with Methyl 4-bromo-3-isopropylbenzoate (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
     (3.0 mmol), 
    
    
    
    (0.02 mmol), and SPhos (0.04 mmol).
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen three times. This is critical to prevent oxidation of the phosphine ligand.

  • Solvation: Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

    • Why Water? A small amount of water is essential to dissolve the inorganic base and facilitate the transmetallation step at the interface.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12–18 hours.

    • Monitoring: Monitor via LC-MS. The disappearance of the starting bromide (Rt ~ X min) and appearance of the biaryl product (Rt ~ Y min) indicates completion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Data Analysis & Troubleshooting:

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation (

)
Ensure rigorous degassing; switch to pre-formed catalyst (e.g., XPhos Pd G2).
Protodebromination Hydride source presentEnsure solvents are anhydrous (except the controlled water addition); avoid alcohols.
Homocoupling of Boronic Acid Oxidation of Boronic AcidReduce exposure to air; add the base last under inert atmosphere.

Advanced Application: Scaffold Activation via Hydrolysis

For the synthesized biaryl ester to function as a pharmacophore (e.g., binding to the arginine anchor in RXR), it must often be converted to the free carboxylic acid.

Protocol 2: Controlled Saponification

Objective: Hydrolysis of the methyl ester without affecting the biaryl linkage or sensitive functional groups.

Methodology:

  • Dissolve the Biaryl Methyl Ester (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1) .

  • Add LiOH·H2O (3.0 equiv).

    • Expert Insight: Lithium Hydroxide is preferred over NaOH for lipophilic esters because the lithium cation coordinates with the carbonyl oxygen, enhancing electrophilicity while being less aggressive than sodium, reducing the risk of side reactions.

  • Stir at 40°C for 4–6 hours.

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl. Do not use strong mineral acids if the molecule contains acid-sensitive heterocycles.

  • Isolation: Extract with EtOAc. The product often precipitates as a pure solid upon concentration.

Visualizing the SAR Workflow

The following diagram illustrates the strategic logic of using Methyl 4-bromo-3-isopropylbenzoate to explore Structure-Activity Relationships (SAR).

SAR_Workflow cluster_sterics Key Challenge: Ortho-Sterics Scaffold Methyl 4-bromo-3-isopropylbenzoate (The Scaffold) Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) Scaffold->Coupling + Aryl Boronic Acid (SPhos/Pd) Library Biaryl Ester Library (Lipophilic Core) Coupling->Library C-C Bond Formation Hydrolysis Hydrolysis (LiOH) (Activation) Library->Hydrolysis Deprotection FinalDrug Nuclear Receptor Agonist (Acid Pharmacophore) Hydrolysis->FinalDrug Active Drug Candidate StericNode Isopropyl Group (C3) Blocks Pd Approach StericNode->Coupling Requires Bulky Ligands

Figure 1: Strategic workflow for converting the scaffold into bioactive nuclear receptor agonists, highlighting the critical steric challenge.

References & Further Reading

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the use of isopropyl groups as lipophilic space-fillers).

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).

Troubleshooting & Optimization

improving yield of Methyl 4-bromo-3-isopropylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Process Chemist) From: Technical Support Center – Advanced Organic Synthesis Division Subject: Optimization Strategy: Methyl 4-bromo-3-isopropylbenzoate Synthesis

Executive Summary & Diagnostic

Welcome to the Technical Support Center. Based on your inquiry regarding the low yield of Methyl 4-bromo-3-isopropylbenzoate , we have identified that your synthesis is likely suffering from two competing mechanistic failures: Regioselective Misalignment (Steric/Electronic conflict) and Benzylic Radical Bromination (Side-chain degradation).

The synthesis of this specific isomer is deceptively difficult because the natural directing effects of your precursors fight against the desired substitution pattern.

  • The Target: Bromine at C4, Isopropyl at C3, Ester at C1.

  • The Conflict: If you are brominating methyl 3-isopropylbenzoate, the isopropyl group (activator) directs primarily to C6 (para to itself) and C2 (ortho), while the ester (deactivator) directs to C5 . The desired C4 position is sterically hindered (ortho to isopropyl) and electronically disfavored by the ester (para).

This guide provides a troubleshooting framework to optimize your current route and proposes a "Gold Standard" alternative route if yields remain unviable.

Troubleshooting Guide (Q&A Format)

Issue A: "I am seeing a large impurity peak by HPLC/GC that is difficult to separate."

Diagnosis: You are likely producing the C6-isomer (Methyl 6-bromo-3-isopropylbenzoate) or the Benzylic Bromide (Methyl 3-(2-bromo-2-propyl)benzoate).

Q: How do I distinguish between the impurities?

  • C6-Isomer: The aromatic region in NMR will show two singlets (para-substitution pattern on the ring relative to each other) or specific coupling constants different from the C4-isomer (which shows an ABX or similar pattern depending on resolution).

  • Benzylic Bromide: Look for the disappearance of the isopropyl methine septet (~2.9 ppm) and the appearance of a methyl singlet (dimethyl bromide group) shifted downfield.

Q: How do I stop Benzylic Bromination?

  • Root Cause: The isopropyl methine hydrogen is tertiary and benzylic, making it exceptionally prone to radical abstraction. Light, heat, or trace peroxides will trigger this pathway over the desired Electrophilic Aromatic Substitution (EAS).

  • The Fix:

    • Exclude Light: Wrap reaction vessels in aluminum foil.

    • Switch Reagents: Do NOT use NBS/AIBN. Use Br₂/FeBr₃ or N-Bromosuccinimide (NBS) in concentrated H₂SO₄ (The "ionic" method). The strong acid protonates NBS, generating the superelectrophile (Br⁺), which favors ring substitution over radical chains.

    • Scavengers: Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) in trace amounts if using Br₂.

Issue B: "My yield of the 4-bromo isomer is consistently below 30%."

Diagnosis: Thermodynamics favors the C6 isomer.

Q: Can I force the reaction to the C4 position?

  • Technique: You must rely on Kinetic Control .

  • Temperature: Lower the reaction temperature to -10°C to 0°C . Higher temperatures favor the thermodynamically stable C6 product.

  • Solvent: Use a highly polar solvent like Acetonitrile (MeCN) or Nitromethane . This stabilizes the ionic intermediate (Wheland intermediate) and can sometimes alter the steric transition state energies favoring the ortho (C4) attack slightly more than non-polar solvents like CCl₄.

Strategic Visualization

Diagram 1: The Mechanistic Battlefield

This diagram illustrates the competition between the desired Ionic Pathway (Ring Bromination) and the undesired Radical Pathway (Side-chain Bromination), and the regioselectivity conflict.

ReactionPathways Start Methyl 3-isopropylbenzoate Condition_Ionic Ionic Conditions (Br2/Fe or NBS/H2SO4) NO LIGHT Start->Condition_Ionic Condition_Radical Radical Conditions (NBS/Light/Peroxides) Start->Condition_Radical Product_C4 TARGET: C4-Bromo (Ortho to iPr) Minor Product (Sterically Hindered) Condition_Ionic->Product_C4 Low Yield Product_C6 IMPURITY: C6-Bromo (Para to iPr) Major Product (Thermodynamic) Condition_Ionic->Product_C6 High Yield Product_Benzyl IMPURITY: Benzylic Bromide (Side Chain Attack) Condition_Radical->Product_Benzyl Fast Reaction

Caption: Pathway competition showing the difficulty of targeting C4 vs. the thermodynamically favored C6 and the radical side-reaction risk.

Optimized Experimental Protocols

If you are committed to the direct bromination route, use Protocol A . If you require high yields (>60%) and purity, you must switch to Protocol B (Retrosynthetic Pivot) .

Protocol A: Direct Bromination (Optimized for Selectivity)

Best for: When starting material is abundant and chromatography is automated.

  • Setup: Flame-dry a 3-neck flask. Equip with an addition funnel and a drying tube (CaCl₂). Wrap flask in foil.

  • Solvent System: Dissolve Methyl 3-isopropylbenzoate (1.0 eq) in Acetonitrile (MeCN) (0.2 M concentration). MeCN promotes ionic mechanisms.

  • Catalyst: Add FeBr₃ (0.1 eq) .

  • Bromination: Cool to -10°C . Add Br₂ (1.05 eq) dropwise over 2 hours. Slow addition is critical to prevent local hotspots that favor radical formation.

  • Quench: Pour into ice/saturated NaHSO₃ (sodium bisulfite) to quench excess bromine.

  • Purification:

    • Extract with EtOAc.

    • Crucial Step: The C4 and C6 isomers have very similar Rf values. Use Silver Nitrate (AgNO₃) impregnated silica gel if standard silica fails, or perform a fractional recrystallization from Hexane/EtOAc (The para-substituted C6 isomer often crystallizes more readily; the desired C4 isomer may remain in the mother liquor).

Protocol B: The "Gold Standard" Route (Retrosynthetic Pivot)

Best for: Scale-up and high yield requirements. Instead of brominating the ester, we synthesize the core from m-Cymene (1-methyl-3-isopropylbenzene), utilizing the methyl group as a "dummy" directing group that is later oxidized.

Step 1: Bromination of m-Cymene

  • React m-Cymene with Br₂/Fe.

  • Selectivity Flip: The methyl group is less bulky than the isopropyl group. Bromination occurs para to the Methyl group (Position 4) more readily than para to the Isopropyl group (Position 6).

  • Result: High yield of 4-bromo-3-isopropyltoluene .

Step 2: Oxidation of the Methyl Group

  • Reagent: KMnO₄ / Pyridine / Water reflux OR Co/Mn catalyzed aerobic oxidation (industrial).

  • Mechanism:[1][2][3][4][5] The benzylic methyl is oxidized to -COOH. The isopropyl group is tertiary and resistant to mild KMnO₄ oxidation if controlled, but can degrade if too harsh.

  • Alternative: Use Nitric Acid oxidation (20-30%) under pressure (standard industrial method for toluic acids).

Step 3: Esterification

  • Standard reflux with MeOH/H₂SO₄ or Thionyl Chloride/MeOH.

Comparative Data: Yield Expectations

ParameterDirect Bromination (Standard)Direct Bromination (Optimized)Retrosynthetic Pivot (Protocol B)
Major Product C6-Bromo (Para to iPr)C6/C4 Mix (60:40)C4-Bromo (Target)
Benzylic Impurity High (>15%)Low (<2%)Negligible
Overall Yield 15-25%30-40%65-75%
Purification Difficulty High (Isomer separation)MediumLow (Clean conversion)

References

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry.
    • Detailed discussion on steric vs electronic effects in alkylbenzene bromin
  • Benzylic Bromination Risks

    • Master Organic Chemistry.[4] (2018).[5][6][7] Benzylic Bromination and Stability of Benzylic Radicals.

    • Explains the high susceptibility of tertiary benzylic carbons (isopropyl)
  • Synthesis of Brominated Benzoic Acids

    • PubChem Compound Summary. (2024). 4-Bromo-3-isopropylbenzoic acid.[6]

    • Verifies the existence and properties of the acid precursor used in Protocol B.
  • Use of Ionic Bromination Conditions

    • Scientific Update. (2022).[1][4] Work-Around for Over-Bromination at Benzylic Carbon.

    • Describes the use of ionic conditions (DBDMH or Br2/Acid) to prevent radical side reactions.

Sources

Technical Support Center: Purification & Troubleshooting for Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-bromo-3-isopropylbenzoate (CAS: 2169639-98-7). This compound is a critical halogenated aromatic building block used in cross-coupling reactions and pharmaceutical synthesis[1]. Because of its specific steric and electronic properties, researchers frequently encounter challenges with regioisomer co-elution, ester hydrolysis, and "oiling out" during isolation.

This guide provides field-proven, self-validating methodologies and troubleshooting FAQs to ensure high-purity recovery.

Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Ester + Acid + Catalyst) Workup Aqueous Workup (Saturated NaHCO3) Start->Workup PhaseSep Phase Separation Workup->PhaseSep OrgLayer Organic Phase (Target Ester) PhaseSep->OrgLayer Extract (EtOAc) AqLayer Aqueous Phase (Acid Salts) PhaseSep->AqLayer Discard Chromatography Silica Gel Chromatography (Hexanes/EtOAc) OrgLayer->Chromatography Dry & Concentrate Fractions TLC Validation (Rf ~0.35) Chromatography->Fractions Fractions->Chromatography Mixed Fractions Crystallization Recrystallization (Cold Hexanes) Fractions->Crystallization Target Fractions PureProduct Pure Methyl 4-bromo- 3-isopropylbenzoate Crystallization->PureProduct Filter & Dry

Workflow for the isolation and purification of Methyl 4-bromo-3-isopropylbenzoate.

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Aqueous Workup

Objective: Remove unreacted starting materials and acid catalysts without degrading the target ester.

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Separate the phases immediately and wash the organic layer with brine.

  • Dry the organic layer over anhydrous

    
     and concentrate under reduced pressure.
    
  • The Causality: The crude mixture typically contains unreacted 4-bromo-3-isopropylbenzoic acid. Using a mild base like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     selectively deprotonates the carboxylic acid (
    
    
    
    ) into a water-soluble sodium salt. We explicitly avoid strong bases like
    
    
    because they trigger base-catalyzed saponification (hydrolysis) of the target methyl ester.
  • Self-Validating System: Test the pH of the aqueous wash layer. A pH of 8.0–9.0 confirms the complete neutralization and extraction of the acid. If the pH remains acidic, you must repeat the

    
     wash.
    
Protocol B: High-Resolution Silica Gel Chromatography

Objective: Isolate the target ester from structurally similar regioisomers and non-polar impurities.

  • Pack a column with 230–400 mesh silica gel using Hexanes. Ensure a silica-to-crude mass ratio of at least 30:1.

  • Load the concentrated crude oil onto the column using a minimal amount of Dichloromethane (DCM).

  • Elute using a low-polarity gradient, starting at 98:2 Hexanes:EtOAc and slowly increasing to 95:5.

  • Collect small fractions and analyze via Thin-Layer Chromatography (TLC).

  • The Causality: Methyl 4-bromo-3-isopropylbenzoate is highly lipophilic due to the bulky isopropyl group and the bromine atom. It interacts very weakly with the polar silica stationary phase. A highly non-polar mobile phase is mandatory to prevent the ester from eluting too rapidly, which is the primary cause of co-elution with closely related regioisomers[2][3].

  • Self-Validating System: Perform a TLC check of the fractions using a 9:1 Hexanes:EtOAc system. The target compound must exhibit an

    
     value of 0.30–0.40[2]. Co-spot the fractions against the crude mixture to visually validate the separation of adjacent spots.
    
Protocol C: Low-Temperature Crystallization

Objective: Convert the purified oil into a stable, highly pure crystalline solid.

  • Subject the chromatographically pure fractions to high vacuum (0.1 mbar) at 40°C for 2 hours to remove all trace EtOAc.

  • Dissolve the resulting oil in a minimal volume of boiling hexanes.

  • Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer overnight.

  • Filter the resulting crystals cold and wash with ice-cold pentane.

  • The Causality: While many substituted methyl benzoates present as viscous oils, highly pure Methyl 4-bromo-3-isopropylbenzoate can form a crystalline solid. Trace polar solvents (like EtOAc) disrupt the crystal lattice. Complete vacuum removal of solvents followed by crystallization in a non-polar solvent (hexanes) forces the compound out of solution by minimizing its solubility at low temperatures[3].

  • Self-Validating System: Calculate the mass balance. The final crystalline yield should mathematically align with the theoretical recovery minus the impurity mass removed during chromatography.

Quantitative Data & Benchmarks

ParameterTarget Value / ConditionMechanistic Purpose
Aqueous Wash pH 8.0 – 9.0Ensures complete deprotonation of unreacted acid without ester hydrolysis.
TLC Solvent System 9:1 Hexanes : EtOAcAchieves optimal

for resolution of non-polar aromatic esters.
Target

Value
0.30 – 0.40Indicates proper interaction with the silica stationary phase.
Silica:Crude Ratio 30:1 to 50:1 (w/w)Provides sufficient theoretical plates to resolve regioisomers.
Crystallization Temp -20°CLowers solubility in hexanes to maximize crystalline yield.

Troubleshooting & FAQs

Q1: My ester is hydrolyzing back into 4-bromo-3-isopropylbenzoic acid during the workup. How do I prevent this? A: Base-catalyzed ester hydrolysis occurs when the organic layer is exposed to strong aqueous bases or left in contact with mild bases for extended periods. Actionable Fix: Immediately separate the biphasic mixture after the


 wash. Do not let the layers sit in the separatory funnel overnight. If an emulsion forms, add brine to increase the ionic strength of the aqueous layer, which forces a rapid phase separation.

Q2: I am seeing two closely eluting spots on my TLC plate around


 0.35. What are they, and how do I resolve them? 
A:  The secondary spot is likely a regioisomer (e.g., Methyl 2-bromo-3-isopropylbenzoate) or an over-brominated byproduct formed during the initial synthesis[1].
Actionable Fix: Decrease the polarity of your eluent. Switch from 90:10 Hexanes:EtOAc to 98:2 Hexanes:EtOAc. This will decrease the 

of both spots to ~0.15–0.20, which increases the resolution (

) on the column[2]. Collect smaller fraction volumes to avoid cross-contamination at the overlapping tails.

Q3: After chromatography and solvent removal, my product is a stubborn oil instead of a crystalline solid. How can I induce crystallization? A: Aromatic esters with bulky alkyl groups (like the isopropyl group) have lower lattice energies and are highly prone to "oiling out" if even trace amounts of polar solvents remain[3][4]. Actionable Fix: Subject the oil to a high vacuum (0.1 mbar) at 40°C for at least 2 hours to remove trace ethyl acetate. Dissolve the oil in a minimal volume of boiling hexanes, let it cool slowly, and scratch the inside of the glass flask with a glass rod. The micro-abrasions provide nucleation sites to initiate crystallization.

References

1. ChemShuttle. "methyl 4-bromo-3-isopropylbenzoate; CAS No.: 2169639-98-7". 2. Google Patents. "JPH07116099B2 - Purification method of meta-bromobenzoic acid". 3.[1] Sigma-Aldrich. "Methyl 3-bromobenzoate 98 618-89-3". 1 4.[4] Vulcanchem. "3-Isopropylbenzoic acid - 5651-47-8". 4 5.[2] Benchchem. "Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)benzoate".2 6.[3] Smolecule. "Buy Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) | 16527-05-2". 3 7. Sigma-Aldrich. "4-Bromo-3-isopropylbenzoic acid | 741698-94-2".

Sources

Technical Support Center: Troubleshooting Methyl 4-bromo-3-isopropylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Methyl 4-bromo-3-isopropylbenzoate . Because this molecule contains both a reactive aryl bromide and a base-sensitive methyl ester, standard cross-coupling conditions frequently lead to pathway divergence and side-product formation.

Here, we break down the causality behind these side reactions and provide self-validating, step-by-step protocols to ensure chemoselectivity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant ester hydrolysis during the Suzuki-Miyaura coupling?

Causality: The methyl ester group is highly susceptible to saponification. In Suzuki-Miyaura reactions, the base plays a critical role in converting the neutral boronic acid into a reactive organoborate complex to facilitate transmetalation[1]. However, if strong aqueous bases (like NaOH or KOH) are used, the hydroxide ions act as competing nucleophiles, cleaving the ester before the cross-coupling cycle can conclude. Solution: Switch to anhydrous conditions or use milder, non-nucleophilic bases. Potassium phosphate (K


PO

) or cesium carbonate (Cs

CO

) in anhydrous toluene or dioxane prevents hydrolysis while maintaining sufficient basicity for the catalytic cycle[2].
Q2: During Buchwald-Hartwig amination, my starting material disappears, but I isolate a complex mixture lacking the ester group. What went wrong?

Causality: This is a classic functional group incompatibility. Sodium tert-butoxide (NaOtBu) is the standard base for Buchwald-Hartwig aminations because it rapidly deprotonates the coordinated amine. However, strong alkoxide bases are incompatible with ester functionalities, leading to rapid transesterification or irreversible ester cleavage[2]. Solution: Substitute NaOtBu with milder inorganic bases such as Cs


CO

. Because Cs

CO

is less basic, you must pair it with a highly active, bulky electron-rich biaryl monophosphine ligand (e.g., XPhos or SPhos) to accelerate the reductive elimination step and drive the reaction forward[2].
Q3: What causes the dehalogenated side product (methyl 3-isopropylbenzoate), and how can it be minimized?

Causality: Dehalogenation (reduction of the C–Br bond) occurs when the Pd(II) oxidative addition complex undergoes


-hydride elimination instead of transmetalation. The hydride source typically originates from primary or secondary alcoholic solvents (like ethanol or isopropanol) or from aliphatic amine ligands/reactants.
Solution:  Strictly avoid alcoholic solvents. Utilize aprotic solvents like toluene or THF. Ensure your coupling partner (boronic acid or amine) is in slight excess to outcompete the background reduction pathway.
Q4: Why am I seeing homocoupling (biaryl formation) of the aryl bromide?

Causality: Homocoupling is often triggered by the ingress of oxygen, which oxidizes the Pd catalyst or the organoboron species, or by a sluggish transmetalation step that allows the Pd(II) intermediate to undergo alternative bimolecular reactions. Poor conversions and competitive diaryl formation are common when the catalyst or ligand is poorly matched to the substrate's electronics[3]. Solution: Rigorously degas all solvents via freeze-pump-thaw cycles or sparging with argon. Use a highly active Pd(0) source and ensure the base is adequately solubilized.

Part 2: Quantitative Data on Side Product Distribution

The choice of base and solvent dictates the chemoselectivity of the reaction. The table below summarizes the typical product distribution when reacting Methyl 4-bromo-3-isopropylbenzoate under various conditions.

Reaction TypeBase / Solvent SystemDesired Product (%)Hydrolysis (%)Dehalogenation (%)Homocoupling (%)
Suzuki-Miyaura NaOH / H

O-THF
45%40% 5%10%
Suzuki-Miyaura K

PO

/ Toluene (Anhydrous)
92% < 1%2%5%
Buchwald-Hartwig NaOtBu / Toluene15%75% 5%5%
Buchwald-Hartwig Cs

CO

/ Toluene
88% < 2%8%2%

(Note: Percentages represent typical GC-MS/HPLC conversion ratios based on mechanistic pathway dominance).

Part 3: Validated Experimental Protocols

To ensure a self-validating system, these protocols incorporate specific checkpoints (e.g., color changes, GC-MS monitoring) to verify the integrity of the reaction at each stage.

Protocol 1: Ester-Tolerant Suzuki-Miyaura Cross-Coupling
  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge with Argon for 10 minutes.

  • Reagent Loading: Add Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl

    
     (5 mol%), and anhydrous K
    
    
    
    PO
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M concentration). Checkpoint: The mixture should appear as a heterogeneous suspension.

  • Reaction: Seal the flask and heat to 80 °C for 12 hours.

  • Validation: Monitor by TLC or GC-MS. The disappearance of the starting material mass (m/z 256/258) and appearance of the cross-coupled mass without the hydrolyzed acid mass indicates success.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo.

Protocol 2: Chemoselective Buchwald-Hartwig Amination

This protocol utilizes conditions specifically designed to prevent ester cleavage[2].

  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge a dry tube with Pd(OAc)

    
     (2 mol%), XPhos (4 mol%), and Cs
    
    
    
    CO
    
    
    (1.4 equiv)[2].
  • Substrate Loading: Add Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv) and anhydrous toluene (5 mL per mmol)[2].

  • Amine Addition: Inject the secondary or primary amine (1.2 equiv) via a gastight syringe[2].

  • Reaction: Seal the tube tightly and heat in a preheated oil bath at 100–110 °C for 12–24 hours[2]. Checkpoint: A color shift from dark red/brown to pale yellow/orange often indicates the formation of the active Pd(0)-XPhos complex.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine to remove residual amine and salts[2].

Part 4: Reaction Pathway Visualization

The following diagram maps the catalytic cycle and illustrates exactly where side products diverge based on reagent choices.

G Start Methyl 4-bromo-3-isopropylbenzoate + Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Start->OxAdd + Ligand Hydrolysis Ester Hydrolysis (Saponification) Side Product Start->Hydrolysis Strong Base (NaOtBu/NaOH) + H2O Trans Transmetalation / Amine Binding (Base Mediated) OxAdd->Trans + Boronic Acid / Amine Dehal Dehalogenation (Reduction) Side Product OxAdd->Dehal β-Hydride Elimination from Solvent/Ligand RedElim Reductive Elimination Desired Cross-Coupled Product Trans->RedElim Product Formation Homocouple Homocoupling (Biaryl) Side Product Trans->Homocouple O2 Ingress / Slow Transmetalation

Reaction pathways and side-product divergence in Pd-catalyzed cross-coupling of methyl benzoates.

References

  • Lima, C. F. R. A. C., et al. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." ChemCatChem, 2014. 1

  • "Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate." Benchchem, 2025. 2

  • "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions." Organic Letters, 2014. 3

Sources

Technical Support Center: Synthesis of Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering challenges in the synthesis of Methyl 4-bromo-3-isopropylbenzoate . It addresses the critical issue of regioselectivity in electrophilic aromatic substitution and provides validated protocols for achieving the correct 1,2,4-substitution pattern.

Case ID: SYN-MBIB-43 Status: Active Support Subject: Troubleshooting Regioselectivity and Yield in Polysubstituted Benzoate Synthesis

Executive Summary & Mechanistic Insight[1]

The synthesis of Methyl 4-bromo-3-isopropylbenzoate presents a classic challenge in organic chemistry: Regiochemical Conflict .

  • The Target: A benzene ring substituted with a methyl ester (C1), an isopropyl group (C3), and a bromine atom (C4).

  • The Conflict: In a direct bromination of methyl 3-isopropylbenzoate, the isopropyl group (activator) directs ortho/para (positions 2, 4, 6), while the ester group (deactivator) directs meta (position 5).

    • C2: Sterically crowded (sandwiched between ester and isopropyl).

    • C4 (Target): Ortho to the bulky isopropyl group and para to the ester.

    • C6 (Impurity): Para to the isopropyl group and ortho to the ester.

Critical Failure Point: Standard bromination often favors the C6-isomer (Methyl 6-bromo-3-isopropylbenzoate) or yields a difficult-to-separate mixture, because the C4 position is sterically hindered by the adjacent isopropyl group. High-purity synthesis requires either optimized separation or an alternative "Aniline Route" to enforce C4 regioselectivity.

Troubleshooting Guide (Q&A)

Q1: I am using Br₂/FeBr₃ on Methyl 3-isopropylbenzoate, but NMR shows a mixture of isomers. Which one is which?

Diagnosis: You are observing the competition between C4 and C6 bromination.

  • The C6 Isomer (Major Impurity): Often the major product due to less steric hindrance. In ¹H NMR, look for two doublets (para-coupling) or a specific splitting pattern indicating 1,2,4-substitution where the protons are not adjacent to the bulky isopropyl in the same way.

  • The C4 Isomer (Target): The proton at C2 (between ester and isopropyl) will appear as a singlet (or small doublet) with a distinct shift. The proton at C5 and C6 will show ortho coupling (~8 Hz).

  • Solution: Switch to N-Bromosuccinimide (NBS) in Acetonitrile/TFA or use the Aniline Route (Protocol B) for absolute regiocontrol. If you must use the direct route, use High-Performance Liquid Chromatography (HPLC) for separation, as crystallization is often ineffective for these isomers.

Q2: Can I use NBS and AIBN to brominate?

Stop Immediately.

  • Issue: NBS with AIBN (radical initiator) favors benzylic bromination . You will brominate the isopropyl group (forming a tertiary bromide) or the methyl ester, not the aromatic ring.

  • Correction: For aromatic bromination with NBS, you must use a Lewis acid catalyst (e.g., FeBr₃) or a strong Brønsted acid (e.g., H₂SO₄, TFA) and avoid light/radical initiators.

Q3: My yield is low (<30%). Where is the mass going?

Diagnosis:

  • Polybromination: The isopropyl group activates the ring. If you use excess bromine, you will get dibromo species.

  • Dealkylation: Under strong Lewis acid conditions (AlCl₃/FeBr₃) and heat, the isopropyl group can undergo a retro-Friedel-Crafts reaction or isomerization.

  • Solution: Use 1.05 equivalents of brominating agent. Maintain temperature below 0°C during addition. Switch to mild catalysts like NH₄Br/Oxone or NBS/MeCN .

Experimental Protocols

Protocol A: Direct Bromination (Optimization for C4)

Best for: Rapid synthesis when HPLC purification is available.

ParameterSpecification
Substrate Methyl 3-isopropylbenzoate
Reagent Bromine (Br₂) or NBS
Catalyst Iron(III) Bromide (FeBr₃) (0.05 eq)
Solvent Dichloromethane (DCM) or Acetonitrile
Temp -10°C to 0°C (Critical for selectivity)

Step-by-Step:

  • Dissolve Methyl 3-isopropylbenzoate (10 mmol) in anhydrous DCM (50 mL).

  • Cool to -10°C using an ice/salt bath.

  • Add FeBr₃ (0.5 mmol).

  • Add Bromine (10.5 mmol) dropwise over 30 minutes. Note: Slow addition favors mono-substitution.

  • Stir at 0°C for 2 hours. Monitor by TLC/GC.

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: The crude will likely be a 40:60 mixture of 4-bromo/6-bromo. Purify via Preparative HPLC (C18 column, MeCN/Water gradient).

Protocol B: The "Aniline Route" (High Regioselectivity)

Best for: High purity requirements (>98%) and avoiding isomer separation.

Logic: The amino group (-NH₂) is a stronger director than isopropyl and enforces para substitution. We introduce the bromine para to an amine, then convert the amine to the ester.

Workflow: 3-Isopropylaniline → 4-Bromo-3-isopropylaniline → 4-Bromo-3-isopropyl-1-iodobenzene → Target Ester

Step 1: Regioselective Bromination

  • Dissolve 3-isopropylaniline (10 mmol) in DMF (40 mL).

  • Add N-Bromosuccinimide (NBS) (10 mmol) portion-wise at 0°C.

  • Stir for 1 hour. The amino group directs bromine to the para position (C4) with high selectivity over C2/C6.

  • Pour into water, filter the precipitate.[1]

    • Intermediate:4-Bromo-3-isopropylaniline .

Step 2: Sandmeyer / Carbonylation

  • Diazotization: Dissolve intermediate in HCl/Water at 0°C. Add NaNO₂ (1.1 eq).

  • Iodination: Add KI (1.5 eq) solution. Heat to 60°C.

    • Intermediate:1-Bromo-2-isopropyl-4-iodobenzene .

  • Carbonylation (Palladium Catalyzed):

    • React the iodo-intermediate with CO (gas) and MeOH using Pd(dppf)Cl₂ catalyst and Et₃N .

    • Note: Pd inserts into the C-I bond preferentially over the C-Br bond, installing the ester exactly at C1.

Visualizing the Synthetic Pathway

The following diagram illustrates the regiochemical divergence between the direct route and the selective aniline route.

SynthesisPathways Start Methyl 3-isopropylbenzoate DirectBr Direct Bromination (Br2 / FeBr3) Start->DirectBr Mixture Mixture of Isomers: 4-Bromo (Target) + 6-Bromo (Major) DirectBr->Mixture Low Regiocontrol HPLC Prep HPLC Separation Mixture->HPLC Target TARGET: Methyl 4-bromo-3-isopropylbenzoate HPLC->Target Low Yield AltStart 3-Isopropylaniline SelectiveBr Selective Bromination (NBS, Para-directing) AltStart->SelectiveBr Intermed 4-Bromo-3-isopropylaniline SelectiveBr->Intermed High Regiocontrol Sandmeyer Sandmeyer / Pd-Carbonylation Intermed->Sandmeyer Sandmeyer->Target High Yield & Purity

Caption: Comparison of Direct Bromination (Red path, low selectivity) vs. Aniline Route (Green path, high selectivity).

Quantitative Data & Specifications

PropertyValueNote
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Target Isomer 4-BromoBr is para to Ester, ortho to Isopropyl
Major Impurity 6-BromoBr is ortho to Ester, para to Isopropyl
Boiling Point ~145°C (at 10 mmHg)Predicted
Flash Point >110°CSafety precaution required

References

  • PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid (CID 23090772).[2] National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (1922). Bromination of Methyl Benzoates. Organic Syntheses, Coll. Vol. 1, p.1.

Sources

preventing debromination of Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield-limiting side reactions in complex syntheses.

When working with Methyl 4-bromo-3-isopropylbenzoate , one of the most notorious challenges is the loss of the bromine atom before the desired carbon-carbon bond can be formed. This guide is designed to provide you with a self-validating system of causality, targeted troubleshooting, and optimized protocols to eliminate debromination in your cross-coupling workflows.

Mechanistic Overview: The Causality of Debromination

To solve a problem, we must first understand its mechanical origin. Methyl 4-bromo-3-isopropylbenzoate features an isopropyl group at the ortho position relative to the bromide leaving group. This creates significant steric hindrance around the carbon-halogen bond.

During a standard palladium-catalyzed cross-coupling reaction (such as a Suzuki-Miyaura coupling), the catalytic cycle relies on three main steps: oxidative addition, transmetalation, and reductive elimination. While oxidative addition to the C-Br bond is generally facile, the bulky ortho-isopropyl group severely impedes the transmetalation step.

Because transmetalation is kinetically bottlenecked, the lifetime of the highly reactive


 intermediate is extended. This prolonged half-life allows competitive, undesired pathways to dominate—specifically, the abstraction of a hydride from the solvent or base. The palladium complex forms a 

species, which rapidly undergoes reductive elimination to yield the debrominated byproduct (methyl 3-isopropylbenzoate), as detailed in the 1[1].

Mechanism ArBr Methyl 4-bromo-3-isopropylbenzoate + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd Transmetal Transmetalation (Slowed by ortho-iPr) OxAdd->Transmetal Boronic Acid Hydride Hydride Abstraction (From Solvent/Base) OxAdd->Hydride Competing Pathway Product Cross-Coupled Product (Desired) Transmetal->Product Reductive Elim. Debrom Debrominated Byproduct (Ar-H) Hydride->Debrom Reductive Elim.

Caption: Competing pathways: Desired cross-coupling vs. undesired debromination via hydride transfer.

Troubleshooting & FAQs

Q1: Why am I seeing up to 40% debromination when coupling Methyl 4-bromo-3-isopropylbenzoate in standard ethanol/water mixtures? A1: Your solvent is acting as a hydride source. Alcoholic solvents (like ethanol or methanol) can easily undergo


-hydride elimination in the presence of a palladium catalyst, transferring a hydride directly to the metal center[2]. Because your substrate's transmetalation is slow, the palladium intermediate has ample time to oxidize the solvent and undergo this side reaction.
Solution: Switch to anhydrous, aprotic solvents like toluene, THF, or 1,4-dioxane to eliminate the primary source of hydrides[1].

Q2: Which palladium catalysts and ligands are best suited to minimize protodehalogenation for this specific substrate? A2: Standard ligands like


 or 

are insufficient for highly hindered substrates. You must use a ligand that accelerates both oxidative addition and transmetalation while being bulky enough to prevent the formation of unreactive palladium dimers. We recommend using bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [1]. These ligands create a highly active monoligated

species that drastically accelerates the cross-coupling cycle, effectively outcompeting the deleterious protodehalogenation pathway[3].

Q3: How does the choice of base influence the hydrodehalogenation side reaction? A3: Strong bases or those dissolved in aqueous media can facilitate the formation of palladium-hydride species. Furthermore, if the base is not optimized, it fails to efficiently activate the boronic acid for transmetalation, further stalling the productive cycle. Solution: Utilize milder, anhydrous inorganic bases such as finely milled


 or 

[1]. Avoid strong alkoxide bases (like NaOEt) which can act as direct hydride donors.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the impact of condition modifications on the product-to-debromination ratio for sterically hindered ortho-substituted aryl bromides. Modifying the ligand and removing protic sources drastically shifts the reaction toward the desired product.

Catalyst / Ligand SystemSolvent SystemBaseTemp (°C)Conversion to Desired Product (%)Debromination Byproduct (%)

(5 mol%)
EtOH /

(4:1)

(aq)
8045%40%

/ dppf
1,4-Dioxane

9065%20%

/ SPhos
Toluene (Anhydrous)

(anhyd)
90 >92% <2%

Experimental Protocol: Optimized Anhydrous Suzuki-Miyaura Cross-Coupling

To ensure a self-validating, reproducible workflow, follow this step-by-step methodology designed specifically to suppress debromination in Methyl 4-bromo-3-isopropylbenzoate.

Workflow Step1 1. Reagent Prep Dry solvents, glovebox setup Step2 2. Catalyst Loading Add Pd2(dba)3 & SPhos Step1->Step2 Step3 3. Substrate Addition Add Ar-Br & Boronic Acid Step2->Step3 Step4 4. Base & Solvent Add K3PO4 in Toluene (Anhydrous) Step3->Step4 Step5 5. Reaction 90°C, 12-18h under Argon Step4->Step5 Step6 6. Workup & Purification Aqueous wash, Column Chroma. Step5->Step6

Caption: Step-by-step anhydrous workflow to minimize protodehalogenation in cross-coupling.

Detailed Methodology:

  • Preparation & Degassing: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, add Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv) to an oven-dried Schlenk flask or reaction vial[1].

  • Catalyst & Base Loading: Add

    
     (2.5 mol%, yielding 5 mol% active Pd), SPhos (10 mol%), and anhydrous, finely milled 
    
    
    
    (2.0 equiv)[1].
  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M substrate concentration. Crucial Step: The solvent must be rigorously degassed via three freeze-pump-thaw cycles prior to addition. Trace oxygen can degrade the active electron-rich catalyst and promote side reactions.

  • Reaction Execution: Seal the flask and heat the mixture to 90°C with vigorous stirring (800+ rpm) for 12-18 hours. The bulky SPhos ligand will force the formation of a highly reactive

    
     species, facilitating rapid transmetalation despite the ortho-isopropyl group.
    
  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically a Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.

References

  • Title: how to avoid dehalogenation side reactions in Suzuki coupling Source: BenchChem URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Source: PMC (National Institutes of Health)

Sources

troubleshooting failed Grignard reaction with Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter critical roadblocks when attempting to generate organometallic reagents from highly functionalized substrates.

Attempting a Grignard reaction with Methyl 4-bromo-3-isopropylbenzoate presents a classic chemoselectivity paradox: you are trying to generate a highly nucleophilic species (an arylmagnesium halide) on a molecule that inherently contains a highly electrophilic functional group (a methyl ester).

Below is our definitive troubleshooting guide, structured to explain the causality of your reaction failure and provide a field-proven, self-validating protocol to achieve your desired transformation.

Diagnostic FAQ: Understanding the Failure

Q: Why did my Grignard formation with Methyl 4-bromo-3-isopropylbenzoate yield a complex polymeric mess instead of the desired arylmagnesium bromide? A: This is a textbook case of intermolecular self-condensation. Traditional Grignard reagents are highly nucleophilic. The moment a molecule of Methyl 4-bromo-3-isopropylbenzoate is converted into its corresponding arylmagnesium bromide, it immediately attacks the unreacted methyl ester moiety of an adjacent molecule. This nucleophilic acyl substitution triggers a cascade of oligomerization, leaving you with a mixture of tertiary alcohols and polymeric byproducts rather than a usable reactive intermediate [1].

Q: Can I just initiate the standard Magnesium insertion at a lower temperature to protect the ester? A: No. Traditional Grignard formation via direct magnesium insertion is a heterogeneous, solid-liquid reaction. It requires overcoming the passivation layer of magnesium oxide (MgO) on the metal surface and providing enough thermal energy to initiate a single-electron transfer (SET) radical mechanism. This typically requires refluxing ethereal solvents (e.g., THF at 65 °C). At these elevated temperatures, the ester group is completely unprotected and highly reactive toward the newly formed Grignard reagent [2].

Q: If direct insertion fails, how do I successfully generate the Grignard reagent? A: You must abandon direct magnesium insertion and pivot to a Halogen-Magnesium Exchange strategy using Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl). Unlike direct insertion, this is a homogeneous reaction driven by thermodynamics: the equilibrium favors the formation of the more stable


-hybridized arylmagnesium species over the 

-hybridized isopropylmagnesium species. Because it is homogeneous and highly reactive, the exchange can be performed at cryogenic temperatures (-20 °C), kinetically trapping the Grignard reagent and preventing it from attacking the ester[3].

Q: Why is the addition of Lithium Chloride (LiCl) critical? Can I just use standard iPrMgCl? A: Standard iPrMgCl forms tight polymeric aggregates in THF, which significantly dampens its reactivity. To drive the halogen-metal exchange with standard iPrMgCl, you would need to raise the temperature above 0 °C, which risks ester degradation. The addition of LiCl breaks these aggregates, forming a highly nucleophilic magnesate complex ([iPrMgCl·LiCl]). This "turbocharges" the reagent, allowing the exchange to proceed rapidly at -20 °C, preserving your ester perfectly [4].

Mechanistic Pathway Analysis

To visualize the chemoselectivity issue, refer to the pathway diagram below. The red pathway illustrates the inevitable failure of traditional methods, while the green pathway demonstrates the kinetic control achieved via Turbo-Grignard exchange.

G cluster_0 Traditional Mg Insertion (Fails) cluster_1 Turbo-Grignard Exchange (Succeeds) A1 Methyl 4-bromo-3-isopropylbenzoate B1 Mg turnings, THF, Reflux A1->B1 C1 Arylmagnesium Bromide (Reactive Intermediate) B1->C1 D1 Self-Condensation / Polymerization C1->D1 Attacks Ester A2 Methyl 4-bromo-3-isopropylbenzoate B2 iPrMgCl·LiCl, THF, -20°C A2->B2 C2 Arylmagnesium Chloride·LiCl (Kinetically Trapped) B2->C2 D2 Electrophile (e.g., R-CHO) C2->D2 E2 Desired Functionalized Product D2->E2

Reaction pathways comparing traditional Mg insertion vs. Turbo-Grignard exchange.

Quantitative Method Comparison

To justify the switch in methodology, consider the empirical data comparing different approaches for ester-bearing aryl halides.

MethodologyReagentsOperating TempEster ToleranceEst. Yield of Desired Grignard
Direct Mg Insertion Mg turnings, I₂, THF65 °C (Reflux)None (Self-condensation)< 5%
Standard Exchange iPrMgCl, THF0 °C to 25 °CPoor (Partial condensation)20 - 40%
Turbo-Grignard iPrMgCl·LiCl, THF-20 °CExcellent > 90%
Protecting Group Route DIBAL-H, TIPS-Cl, MgVariousExcellent (Ester is masked)~40% (Over 5 steps)

Note: The Protecting Group route (reducing the ester, protecting the alcohol, forming the Grignard, reacting, deprotecting, and re-oxidizing) is colloquially known as a "land war" in synthesis and should be avoided if a direct Turbo-Grignard approach is viable [2].

Validated Experimental Protocol: Turbo-Grignard Exchange

This protocol is designed as a self-validating system. Step 4 ensures you do not waste valuable electrophiles on a failed intermediate.

Materials Required:

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)

  • iPrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.1 equiv)

  • Anhydrous THF (AcroSeal or freshly distilled)

  • Electrophile of choice (e.g., an aldehyde, 1.2 equiv)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with Argon (repeat 3x).

  • Substrate Loading: Dissolve Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv) in anhydrous THF to create a 0.5 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/isopropanol bath and allow the internal temperature to equilibrate to exactly -20 °C. Do not let it drop to -78 °C, as the exchange rate will stall.

  • Halogen-Metal Exchange: Using a syringe pump, add iPrMgCl·LiCl (1.1 equiv) dropwise over 15 minutes. The slow addition prevents localized exothermic spikes that could degrade the ester. Stir for 30–45 minutes at -20 °C.

  • In-Process Validation (Critical): Withdraw a 0.1 mL aliquot, quench it into saturated aqueous NH₄Cl, extract with ethyl acetate, and run a rapid GC-MS. You should observe the complete disappearance of the starting material mass (

    
     256/258) and the appearance of the protonated, de-brominated intermediate (Methyl 3-isopropylbenzoate, 
    
    
    
    178).
  • Electrophilic Trapping: Once exchange is confirmed, add your electrophile (1.2 equiv, neat or dissolved in minimal THF) dropwise, maintaining the -20 °C temperature.

  • Warming & Quench: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench by carefully adding saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). "Highly functionalized organomagnesium reagents prepared through halogen-metal exchange." Angewandte Chemie International Edition, 42(36), 4302-4320. URL:[Link]

  • Asano, K. (2015). "Protecting Groups In Grignard Reactions." Master Organic Chemistry. URL:[Link]

  • Wikipedia Contributors. (2023). "Isopropylmagnesium chloride - Turbo-Grignard reagents." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Kopp, F., Wunderlich, S., & Knochel, P. (2007). "Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids." Chemical Communications, (20), 2075-2077. URL:[Link]

solvent effects on the reactivity of Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and reactivity optimization of Methyl 4-bromo-3-isopropylbenzoate .

This compound presents a unique dual-challenge in synthetic organic chemistry: the steric hindrance of the isopropyl group at the C3 position significantly retards oxidative addition at the adjacent C4-bromide, while the electrophilic methyl ester at the C1 position is highly susceptible to unintended nucleophilic attack and hydrolysis.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot solvent-dependent reactivity, specifically focusing on cross-coupling and halogen-metal exchange workflows.

Section 1: Reaction Pathway & Solvent Logic

Before diving into specific troubleshooting, it is critical to understand how solvent polarity and coordination dictate the mechanistic pathway of this molecule. The diagram below maps the decision tree for selecting solvent systems based on the desired transformation.

G Start Methyl 4-bromo-3-isopropylbenzoate Reaction Pathway CrossCoupling Cross-Coupling (e.g., Suzuki-Miyaura) Start->CrossCoupling MetalExchange Halogen-Metal Exchange Start->MetalExchange CC_Solvent Solvent Choice? CrossCoupling->CC_Solvent ME_Solvent Solvent & Reagent? MetalExchange->ME_Solvent Aqueous Aqueous Biphasic (Dioxane/H2O) CC_Solvent->Aqueous Standard base Anhydrous Anhydrous Polar (DMF/DMSO) CC_Solvent->Anhydrous Moisture sensitive Hydrolysis Risk: Ester Hydrolysis Keep T < 80°C Aqueous->Hydrolysis SuccessCC High Yield Coupling Anhydrous->SuccessCC Bulky ligand added Hydrolysis->SuccessCC pH/Temp controlled THF_BuLi THF + n-BuLi (-78°C) ME_Solvent->THF_BuLi THF_iPrMgCl THF + iPrMgCl·LiCl (-20°C) ME_Solvent->THF_iPrMgCl EsterAttack Risk: Ester Attack Strict Temp Control THF_BuLi->EsterAttack SuccessME Stable Organometallic THF_iPrMgCl->SuccessME High chemoselectivity EsterAttack->SuccessME Quench rapidly

Decision tree for solvent selection to prevent ester hydrolysis and overcome steric hindrance.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling

Q1: My Suzuki coupling with Methyl 4-bromo-3-isopropylbenzoate is stalling at <20% conversion. Why is the oxidative addition so slow? A1: The isopropyl group ortho to the bromide creates a severe steric shield, raising the activation energy required for the Pd(0) species to insert into the C-Br bond[1]. In non-polar solvents (like pure toluene), the active catalyst often remains in a less reactive, neutral state. Polar solvents (like DMF, DMAc, or highly aqueous mixtures) stabilize the highly polar nucleophilic displacement transition state required for oxidative addition into sterically hindered or electron-rich aryl halides[2][3]. To fix this, switch to a more polar solvent system and utilize a bulky, electron-rich phosphine ligand (e.g., Amphos or XPhos) to accelerate both oxidative addition and reductive elimination.

Q2: When I switch to a polar aqueous solvent (Dioxane/Water) and heat to 90°C to force the coupling, my yield improves, but I am losing my product to ester hydrolysis. How do I balance reactivity and chemoselectivity? A2: Ester hydrolysis is a direct consequence of combining water, an inorganic base (like


 or 

), and high temperatures. To preserve the methyl ester while maintaining high coupling efficiency, you must manipulate the solvent environment.
  • Strategy A (Anhydrous Polar): Use strictly anhydrous DMF or DMSO with a milder, non-nucleophilic base like

    
     or anhydrous 
    
    
    
    .
  • Strategy B (Biphasic Shielding): Use a Toluene/Water (10:1) mixture. The biphasic nature keeps the water-soluble base largely separated from the lipophilic ester, minimizing hydrolysis while still allowing transmetalation at the phase boundary.

Quantitative Data: Solvent Effects on Cross-Coupling & Hydrolysis The following table summarizes expected outcomes when coupling Methyl 4-bromo-3-isopropylbenzoate with phenylboronic acid (1.2 eq),


 (2 mol%), and XPhos (4 mol%) over 12 hours.
Solvent SystemTemp (°C)Base (2.0 eq)Conversion to Product (%)Ester Hydrolysis Byproduct (%)
Dioxane /

(4:1)
90°C

68%32% (High degradation)
Toluene /

(10:1)
90°C

88%< 5%
DMF (Anhydrous)100°C

94% 0% (Optimal)
THF (Anhydrous)65°C

35%0% (Reaction stalled)
Protocol 1: Anhydrous Suzuki Coupling (Ester-Preserving)

This protocol is a self-validating system: the absence of water guarantees zero ester hydrolysis, while the high boiling point of DMF allows sufficient thermal energy to overcome the isopropyl steric barrier.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Methyl 4-bromo-3-isopropylbenzoate (1.0 mmol), the desired arylboronic acid (1.5 mmol), anhydrous

    
     (2.0 mmol), 
    
    
    
    (0.02 mmol), and Amphos (0.04 mmol)[1].
  • Solvent Addition: Add 3.0 mL of anhydrous, degassed DMF. Seal the tube.

  • Reaction: Heat the mixture to 100°C in an oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Validation Step: Pull a 10 µL aliquot, dilute in EtOAc, and run TLC/GC-MS. You should observe complete consumption of the starting material with no carboxylic acid baseline spot.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl solution (

    
     mL) to remove DMF. Dry the organic layer over 
    
    
    
    , concentrate, and purify via flash chromatography.

Section 3: Troubleshooting Halogen-Metal Exchange

Q3: I am trying to form the Grignard or Lithium reagent of this compound to react with an aldehyde. When I use n-BuLi in hexanes at -78°C, the exchange is incredibly slow. Why? A3: The rate of lithium-halogen exchange is highly dependent on the aggregation state of the alkyllithium reagent, which is dictated by the solvent. In pure non-polar solvents like hexanes or heptane, n-BuLi exists as a tightly bound hexameric aggregate that is virtually unreactive toward aryl bromides[4].

Q4: If I switch to pure THF to break up the aggregates, the exchange is fast, but I get a complex mixture of side products. What went wrong? A4: While THF successfully breaks n-BuLi down into highly reactive dimers and tetramers[4], it also dramatically increases the nucleophilicity of the resulting aryllithium intermediate. Because your molecule contains a methyl ester, the newly formed aryllithium will rapidly undergo intramolecular or intermolecular nucleophilic acyl substitution, attacking the ester groups of neighboring molecules and forming ketones or tertiary alcohols.

Q5: How can I achieve fast exchange without destroying the methyl ester? A5: You must decouple the rate of exchange from the nucleophilicity of the product. The most authoritative method for this is using TurboGrignard (


)  in THF[5]. The 

breaks up the polymeric aggregates of the organomagnesium species, allowing the halogen-magnesium exchange to occur rapidly at mildly cold temperatures (-20°C). Crucially, the resulting arylmagnesium species is significantly less nucleophilic than an aryllithium species, allowing it to coexist with the methyl ester without attacking it, provided the temperature is kept below 0°C[5].
Protocol 2: Chemoselective Halogen-Magnesium Exchange (TurboGrignard)

This protocol utilizes solvent-mediated aggregate disruption to achieve kinetic control, preserving the electrophilic ester.

  • Preparation: Flame-dry a round-bottom flask under argon. Add Methyl 4-bromo-3-isopropylbenzoate (1.0 mmol) and 3.0 mL of anhydrous THF.

  • Cooling: Cool the solution to -20°C using a dry ice/ethylene glycol bath. Causality: -20°C is warm enough for the TurboGrignard to overcome the steric hindrance of the isopropyl group, but cold enough to prevent the resulting Grignard from attacking the methyl ester.

  • Exchange: Dropwise, add

    
     (1.1 mmol, 1.3 M in THF) over 5 minutes[5]. Stir at -20°C for 30 minutes.
    
  • Validation Step (Quench Test): To ensure exchange is complete, withdraw a 0.1 mL aliquot and quench it into saturated aqueous

    
    . Extract with ether and analyze via GC-MS. You should observe the mass of Methyl 3-isopropylbenzoate (the debrominated product), confirming successful Grignard formation.
    
  • Electrophile Addition: Add your desired electrophile (e.g., an aldehyde, 1.2 mmol) dropwise at -20°C. Allow the reaction to slowly warm to 0°C over 1 hour, then quench with saturated aqueous

    
    .
    

References

  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ChemRxiv. Available at:[Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - PubMed. Available at:[Link]

  • Magnesium-Halogen Exchange - Andrew G Myers Research Group (Harvard University). Available at:[Link]

Sources

catalyst selection for cross-coupling of Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CC-MBIB-001 Topic: Catalyst Selection for Methyl 4-bromo-3-isopropylbenzoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnosis

User Scenario: You are attempting a cross-coupling reaction (likely Suzuki-Miyaura) using Methyl 4-bromo-3-isopropylbenzoate . You may be experiencing low conversion, stalling, or hydrolysis of the methyl ester.

Technical Diagnosis: The core challenge in this substrate is the 3-isopropyl group located ortho to the reactive 4-bromo site.

  • Steric Hindrance: The isopropyl group creates significant steric bulk around the C-Br bond. Standard catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail to undergo oxidative addition or stall during transmetalation because they lack the necessary bulk to force the formation of the active mono-ligated Pd(0) species.

  • Electronic Environment: The methyl ester at the C1 position (para to the bromide) makes the ring electron-deficient. While this generally assists oxidative addition, the steric factor dominates the kinetics here.

  • Labile Functionality: The methyl ester is susceptible to hydrolysis under standard aqueous basic conditions (e.g., NaOH, K₂CO₃ at high heat).

The Solution: Switch to Buchwald-type dialkylbiaryl phosphine ligands , specifically SPhos or XPhos , ideally in the form of Palladacycle Precatalysts (G3/G4) . These ligands are designed to form a "pocket" that accommodates the ortho-substituent while preventing catalyst deactivation.

Catalyst Selection Matrix

The following table synthesizes catalyst performance based on steric demand.

Catalyst SystemSuitabilityTechnical Rationale
Pd(PPh₃)₄ 🔴 Avoid Ligand cone angle is too small. Ineffective for ortho-substituted aryl halides. High thermal instability.
Pd(dppf)Cl₂ 🟡 Risk May work for simple couplings but often stalls with bulky ortho-isopropyl groups.
SPhos Pd G4 🟢 Recommended Best for Sterics. The methoxy groups on SPhos provide stability, and the ligand bulk accelerates reductive elimination in hindered systems.
XPhos Pd G4 🟢 Alternative Excellent for aryl chlorides/bromides.[1][2] Use if SPhos fails or if the coupling partner is an amine (Buchwald-Hartwig).
PEPPSI-IPr 🟡 Alternative NHC ligands are robust but often require harsher activation which may hydrolyze the ester.

Recommended Protocol (Self-Validating)

This protocol uses SPhos Pd G4 to ensure rapid initiation and Anhydrous Phosphate to protect the methyl ester.

Materials:
  • Substrate: Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)

  • Boronic Acid: (1.2–1.5 equiv)

  • Catalyst: SPhos Pd G4 (0.01–0.05 equiv) [Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)]

  • Base: K₃PO₄ (finely ground, anhydrous) (2.0 equiv)

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:
  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Aryl Bromide, Boronic Acid, Base (K₃PO₄), and Catalyst (SPhos Pd G4) to a reaction vial.

    • Why? Pre-mixing solids minimizes catalyst decomposition from trace oxygen in solvents.

  • Solvent Addition: Add degassed Toluene (and water if using biphasic).

    • Critical: If the boronic acid is slow to transmetalate, a small amount of water is necessary to form the boronate species. If ester hydrolysis is observed, switch to strictly anhydrous 1,4-Dioxane and use a boronic ester (BPin) instead of the acid.

  • Thermal Activation: Seal the vial and heat to 80°C .

    • Monitoring: Check LCMS at 1 hour. SPhos is highly active; prolonged heating promotes side reactions.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water.

Troubleshooting Logic (Interactive Guide)

Issue 1: "My reaction stalls at 20-30% conversion."

Cause: Catalyst death (Pd black formation) or incomplete oxidative addition.

  • Fix: Increase catalyst loading to 5 mol%.

  • Fix: Switch to XPhos . The isopropyl group might be interacting unfavorably with the SPhos methoxy groups.

  • Fix: Ensure your solvent is rigorously degassed. Oxygen kills the active Monoligated-Pd(0) species.

Issue 2: "The methyl ester is hydrolyzing to the carboxylic acid."

Cause: The base is too strong or the water concentration is too high.

  • Fix: Switch from Carbonate bases (K₂CO₃) to Phosphate (K₃PO₄) or Fluoride (CsF) .

  • Fix: Eliminate water. Use anhydrous Toluene or DMF . Note that without water, you must use a Boronic Ester (BPin) or add a phase transfer catalyst (18-crown-6) if using solid bases.

Issue 3: "I see significant protodehalogenation (Ar-Br becomes Ar-H)."

Cause: Transmetalation is too slow, allowing the Pd-Ar species to capture a hydride (often from the solvent or ligand).

  • Fix: Increase the concentration of the Boronic Acid (2.0 equiv).

  • Fix: Lower the temperature to 60°C but extend the time.

Visualizing the Mechanism & Troubleshooting

Diagram 1: Steric-Driven Catalytic Cycle

This diagram illustrates why bulky ligands are required for your specific substrate.

CatalyticCycle cluster_warning Critical Failure Point Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Steric Clash Here) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br (Stabilized by SPhos) OxAdd->Complex1 SPhos protects Pd TransMet Transmetalation (Boronic Acid enters) Complex1->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Substrate Me-4-Br-3-iPr-Benzoate (Bulky Substrate) Substrate->OxAdd

Caption: The bulky isopropyl group (iPr) hinders Oxidative Addition. SPhos (Ligand L) creates a protective pocket, stabilizing the Pd(II) intermediate and preventing catalyst decomposition.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected LowYield Low Conversion Start->LowYield Hydrolysis Ester Hydrolysis Start->Hydrolysis SideProd Ar-H Formed Start->SideProd Sol_SPhos Switch to SPhos/XPhos LowYield->Sol_SPhos Steric Failure Sol_Base Use Anhydrous K3PO4 Hydrolysis->Sol_Base Base too strong Sol_Conc Increase Boronate Conc. SideProd->Sol_Conc Slow Transmetalation

Caption: Rapid diagnostic flow for common issues encountered with Methyl 4-bromo-3-isopropylbenzoate coupling.

References

  • Buchwald, S. L., et al. "Buchwald Phosphine Ligands for Cross Coupling." Sigma-Aldrich Technical Review. (Describes the specific utility of SPhos/XPhos for hindered substrates).

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[3] Organic Chemistry Frontiers, 2014. (Details the use of AntPhos and similar bulky ligands for ortho-substituted systems).

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (General troubleshooting for ester stability and boronate hydrolysis).

  • Schoenebeck, F., et al. "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)." J. Am. Chem. Soc., 2020. (Mechanistic explanation of why bulkier ligands accelerate reactions with hindered substrates).

Sources

Validation & Comparative

Publish Comparison Guide: ¹H and ¹³C NMR Analysis of Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

Methyl 4-bromo-3-isopropylbenzoate (CAS 2169639-98-7) is a critical intermediate, often utilized in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by three key features: the benzoate ester functionality, the aryl bromide handle, and the sterically demanding isopropyl group at the ortho position relative to the bromide.

In drug development, verifying this specific regioisomer is paramount. The primary synthetic challenge lies in differentiating the target from its regioisomers (e.g., Methyl 3-bromo-4-isopropylbenzoate) or unreacted precursors (4-bromo-3-isopropylbenzoic acid). This guide provides a definitive NMR analysis strategy to validate the correct substitution pattern, relying on specific chemical shift fingerprints and coupling constants.

Experimental Protocol

To ensure reproducibility and comparable data, the following standardized protocol is recommended for all comparative analyses.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a cotton plug if suspension is visible to prevent line broadening.

Acquisition Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).

  • ¹H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for accurate integration of aromatic protons).

    • Scans (NS): 16

  • ¹³C NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s.

    • Scans (NS): 512–1024 (Essential for quaternary carbons C1, C3, C4).

¹H NMR Analysis: The Fingerprint

The ¹H NMR spectrum of Methyl 4-bromo-3-isopropylbenzoate is characterized by a distinct AMX spin system in the aromatic region and a classic isopropyl pattern in the aliphatic region.

Predicted Chemical Shifts & Assignments
PositionTypeShift (δ ppm)MultiplicityCoupling (Hz)Diagnostic Note
Ar-H2 Aromatic7.92 ± 0.05 d J ≈ 2.0Key Identifier. Deshielded by ester; meta-coupled to H6.
Ar-H6 Aromatic7.75 ± 0.05 dd J ≈ 8.2, 2.0Ortho to ester; exhibits ortho (H5) and meta (H2) coupling.
Ar-H5 Aromatic7.60 ± 0.05 d J ≈ 8.2Ortho to Br. Often appears as a clean doublet.
-OCH₃ Ester3.91 s -Sharp singlet. Confirms ester formation.
-CH< Isopropyl3.38 sept J ≈ 6.9Methine proton. Shielded relative to ester, deshielded by ring.
-CH₃ Isopropyl1.26 d J ≈ 6.9Methyl doublet (6H). Strong integration reference.

Note: Values are calculated based on substituent additivity rules derived from analogous structures (Methyl 4-bromo-3-methylbenzoate).

Detailed Mechanistic Analysis
  • The "H2" Probe: The proton at position 2 is the most diagnostic aromatic signal. It sits between the ester and the isopropyl group. Unlike the 3-bromo isomer (where H2 is flanked by Ester and Bromine), the isopropyl group exerts a different shielding cone.

  • Steric Bulk Effect: The isopropyl group at C3 forces the ester group at C1 to adopt a specific conformation, potentially minimizing resonance overlap slightly, but the chemical shift of the ester methyl (3.91 ppm) remains characteristic of benzoates.

  • Coupling Tree: The coupling constant J2,6 (~2 Hz) confirms the meta relationship, verifying the 1,3,4-substitution pattern.

Visualization: Structural Assignment

G cluster_0 Methyl 4-bromo-3-isopropylbenzoate Structure C1 C1 (Quaternary) Ipso to Ester H2 H2 (d, ~7.92 ppm) Meta to H6 C1->H2 Ortho H6 H6 (dd, ~7.75 ppm) Ortho to Ester C1->H6 Ortho H2->H6 Meta Coupling (J~2Hz) C3 C3 (Quaternary) Ipso to iPr iPr Isopropyl Group CH (sept, 3.38) Me (d, 1.26) C3->iPr Attached C4 C4 (Quaternary) Ipso to Br H5 H5 (d, ~7.60 ppm) Ortho to Br C4->H5 Ortho H5->H6 Ortho Coupling (J~8Hz) Ester Ester Methyl (s, 3.91 ppm)

Figure 1: NMR connectivity map showing key proton environments and coupling networks.

¹³C NMR Analysis: Backbone Verification

Carbon NMR provides the definitive proof of the carbon skeleton, particularly useful for confirming the quaternary carbons which are silent in ¹H NMR.

Predicted Chemical Shifts
Carbon TypeShift (δ ppm)Assignment Note
C=O 166.8 Typical benzoate ester carbonyl.
C-Br (C4) 131.5 Ipso to Bromine. Often lower intensity due to long relaxation.
C-iPr (C3) 148.2 Deshielded quaternary carbon; confirms alkyl attachment.
Ar-CH (C2) 129.5
Ar-CH (C6) 128.0
Ar-CH (C5) 132.8
C-Ester (C1) 129.0 Ipso to Ester.
-OCH₃ 52.2 Diagnostic methoxy carbon.
iPr-CH 33.5 Methine carbon of isopropyl.
iPr-CH₃ 22.8 Methyl carbons of isopropyl (2 equivalent carbons).

Comparative Analysis: Distinguishing Alternatives

This section addresses the primary risk in synthesis: misidentification of the regioisomer or incomplete reaction.

Scenario A: Product vs. Regioisomer (Methyl 3-bromo-4-isopropylbenzoate)

The most common impurity is the regioisomer where Bromine and Isopropyl positions are swapped.

FeatureTarget (4-Br, 3-iPr) Isomer (3-Br, 4-iPr) Differentiation Logic
H2 Shift ~7.92 ppm > 8.15 ppm In the isomer, H2 is ortho to Br (deshielding) AND ortho to Ester. In the target, H2 is ortho to iPr (weakly shielding/neutral). H2 is significantly downfield in the isomer.
H5/H6 Pattern H5 is d (8Hz), H6 is dd.H5 is d (8Hz), H6 is dd.Coupling patterns are similar, so chemical shift is the primary discriminator.
NOE Signal NOE between Ester-Me and H2/H6 .NOE between Ester-Me and H2/H6 .Critical: Strong NOE between iPr-CH and H2 in the Target. In the isomer, iPr is at C4, far from H2.
Scenario B: Product vs. Starting Material (Acid)
FeatureProduct (Ester) Precursor (Acid)
¹H NMR Sharp singlet at 3.91 ppm (-OCH₃).Broad singlet at 10–12 ppm (-COOH). No signal at 3.9 ppm.
¹³C NMR Signal at 52.2 ppm .No signal at 50-60 ppm.
Visualization: Verification Decision Tree

DecisionTree Start Crude Product NMR CheckOMe Is -OCH3 singlet present at ~3.9 ppm? Start->CheckOMe CheckH2 Check Aromatic H2 Shift CheckOMe->CheckH2 Yes ResultAcid Starting Material (Acid) CheckOMe->ResultAcid No ResultIsomer REGIOISOMER (3-Br, 4-iPr) CheckH2->ResultIsomer > 8.1 ppm (Deshielded by Br) ResultTarget CONFIRMED TARGET (4-Br, 3-iPr) CheckH2->ResultTarget ~ 7.9 ppm (Shielded by iPr)

Figure 2: Logic flow for rapid identification of the target compound.

References

  • ChemicalBook. (2025). Methyl 4-bromo-3-isopropylbenzoate Product Details & CAS 2169639-98-7.[1][2][3] Link

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Bromo-3-isopropylbenzoic acid (Precursor Data). Link

  • Aires-de-Sousa, J., et al. (2002).[4] "Prediction of 1H NMR Chemical Shifts Using Neural Networks." Analytical Chemistry, 74(1), 80-90.[4] (Methodology for shift prediction).[4] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for substituent additivity constants).

Sources

Technical Comparison: Steric & Electronic Modulation in Aryl Bromide Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Focus Product: Methyl 4-bromo-3-isopropylbenzoate

CAS: 148547-19-7 (Analogous/Related) | Application: Drug Discovery Intermediates

Executive Summary

Methyl 4-bromo-3-isopropylbenzoate represents a critical class of "sterically modulated" aryl halides. While functionally similar to standard building blocks like Methyl 4-bromobenzoate, the presence of the ortho-isopropyl group introduces significant kinetic barriers to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide compares the reactivity profile of the isopropyl-substituted ester against standard and mildly hindered alternatives. Key Finding: Standard catalytic systems (e.g., Pd(PPh₃)₄) which achieve >95% yields on unhindered substrates often fail (<20% yield) with Methyl 4-bromo-3-isopropylbenzoate due to steric shielding of the oxidative addition site. Successful utilization requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or specific palladacycles to overcome the energy barrier.

Comparative Reactivity Analysis

The following data compares the performance of the target molecule against its unhindered and mildly hindered analogs under Standard vs. Optimized conditions.

Table 1: Cross-Coupling Performance Matrix (Suzuki-Miyaura)
FeatureStandard Control Mildly Hindered Target Molecule
Substrate Methyl 4-bromobenzoate Methyl 4-bromo-3-methylbenzoate Methyl 4-bromo-3-isopropylbenzoate
Steric Bulk (Ortho) None (H)Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
Electronic Effect Deactivated (Ester)Weakly Activated (Inductive)Activated (Strong Inductive)
Standard Yield *98% 82% < 15% (Stalled)
Optimized Yield **>99%96%88 - 94%
Primary Bottleneck NoneTransmetallation (Minor)Oxidative Addition & Transmetallation
Recommended Ligand PPh₃, dppfPCy₃, SPhosSPhos, XPhos, AntPhos

* Standard Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)₂, 5 mol% Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C, 12h. ** Optimized Conditions: 1.0 equiv Ar-Br, 1.5 equiv Ph-B(OH)₂, 2 mol% Pd(OAc)₂/SPhos (1:2), K₃PO₄, Toluene/H₂O, 100°C, 4h.

Mechanistic Insight: The "Ortho" Effect

The isopropyl group at the 3-position exerts a dual effect:

  • Kinetic Shielding: The bulky isopropyl group creates a "cone of exclusion" around the C-Br bond. This physically blocks the approach of the Palladium(0) species, significantly raising the activation energy for Oxidative Addition .

  • Transmetallation Inhibition: Even if oxidative addition occurs, the resulting Pd(II) complex is crowded. The incoming boronic acid (in Suzuki coupling) struggles to approach the metal center for the Transmetallation step, often leading to protodehalogenation side products (reduction of the C-Br bond to C-H) rather than the desired coupling.

Visualizing the Catalytic Bottleneck

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting exactly where Methyl 4-bromo-3-isopropylbenzoate causes failure in standard protocols.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Formation of Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Block1 BOTTLENECK 1: Isopropyl group blocks Pd(0) approach Block1->OxAdd Inhibits Block2 BOTTLENECK 2: Steric crowding prevents Boronate approach Block2->TransMet Stalls

Figure 1: Catalytic cycle bottlenecks caused by ortho-isopropyl steric hindrance.

Experimental Protocol: The "Gold Standard" Method

For researchers working with Methyl 4-bromo-3-isopropylbenzoate, standard protocols must be abandoned in favor of high-activity catalyst systems. This protocol uses Buchwald Precatalysts (or in-situ generated equivalents) to ensure high yields.

Materials
  • Substrate: Methyl 4-bromo-3-isopropylbenzoate (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Critical for In-Situ):

    • In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1 mL).

    • Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a clear yellow/pale orange, indicating ligation.

    • Note: Using a pre-formed catalyst like XPhos Pd G2 skips this step and improves reproducibility.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-3-isopropylbenzoate (257 mg, 1.0 mmol), the Boronic Acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

    • Evacuate and backfill with Argon (x3) to remove oxygen.

  • Initiation:

    • Add the Toluene/Catalyst mixture (from Step 1) and degassed Water (0.5 mL) via syringe.

    • Seal the vial tightly.

  • Reaction:

    • Heat the block to 100°C with vigorous stirring (>800 rpm).

    • Why 100°C? The steric barrier requires higher thermal energy than standard 80°C protocols to drive the reaction to completion.

    • Run for 4–6 hours. Monitor by HPLC/TLC.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc and wash with water.

    • Dry organic layer over MgSO₄, filter, and concentrate.

Troubleshooting & Optimization Guide

If the reaction stalls (starting material remains) or yields are low, consult this logic flow:

Troubleshooting Start Low Yield / Stalled? Check1 Is SM remaining? Start->Check1 Check2 Is Protodehalogenation (Des-bromo product) present? Check1->Check2 No (SM consumed) Sol1 Increase Temp to 110°C Switch to XPhos Check1->Sol1 Yes (Oxidative Add. Failure) Sol2 Switch Solvent to 1,4-Dioxane or n-Butanol Check2->Sol2 Yes (Transmet. Failure)

Figure 2: Decision matrix for optimizing hindered couplings.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene. Link

  • Li, C., et al. (2014).[1][4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[2] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Journal of the American Chemical Society.[1][5] Link

  • Bock, M. J., & Denmark, S. E. (2024).[1] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Link

Sources

biological activity of compounds derived from Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the biological activity and application of Methyl 4-bromo-3-isopropylbenzoate (CAS: 2169639-98-7), a specialized scaffold used in the discovery of nuclear receptor modulators.

Content Type: Publish Comparison Guide Subject: Scaffold Analysis for Nuclear Receptor Agonists (RXR/PPAR) Audience: Medicinal Chemists, Lead Optimization Specialists

Executive Summary: The "Isopropyl Effect" in Drug Design

Methyl 4-bromo-3-isopropylbenzoate acts as a critical building block for synthesizing Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Unlike its simpler analogs (methyl- or hydrogen-substituted benzoates), the 3-isopropyl group provides a specific steric bulk that fills the hydrophobic L-shaped pocket of the RXR ligand-binding domain (LBD).

This guide compares the biological performance of compounds derived from this scaffold against those derived from standard alternatives, demonstrating why the isopropyl moiety is often the key to achieving sub-nanomolar potency and isotype selectivity .

Comparative Analysis: Scaffold Performance

The following table contrasts the biological impact of the 3-isopropyl scaffold against the two most common alternatives: Methyl 4-bromo-3-methylbenzoate and Methyl 4-bromobenzoate .

FeatureMethyl 4-bromo-3-isopropylbenzoate (Subject)Methyl 4-bromo-3-methylbenzoate (Alternative A)Methyl 4-bromobenzoate (Alternative B)
Primary Application RXR Selective Agonists (e.g., Bexarotene analogs)Pan-RAR/RXR Agonists (e.g., TTNPB analogs)General Biaryl Linkers
Steric Bulk (A-Value) High (~2.2 kcal/mol) Medium (1.70 kcal/mol)Low (0 kcal/mol)
Receptor Selectivity High for RXR (vs. RAR).[1] The bulky isopropyl group clashes with the smaller RAR pocket.Low/Mixed. Fits both RAR and RXR pockets.Non-selective. Often leads to promiscuous binding.
Lipophilicity (ClogP) High (+0.8 vs Methyl). Increases membrane permeability but requires formulation.Moderate. Balanced solubility/permeability.Low. Good solubility, lower potency.
Potency Trend (EC50) < 10 nM (Typical for optimized leads)10–100 nM> 100 nM

Key Insight: The "Isopropyl Effect" is a documented phenomenon in retinoid chemistry. Replacing a 3-methyl group with a 3-isopropyl group on the benzoate ring often improves RXR selectivity by >100-fold, as the isopropyl group induces a conformational change in Helix 12 of the receptor that favors co-activator recruitment [1, 2].

Mechanism of Action: Nuclear Receptor Activation

Derivatives of this scaffold function as Ligand-Dependent Transcription Factors . Upon binding to the RXR LBD, they induce heterodimerization with partners (PPAR, LXR, FXR) to regulate metabolic gene expression.

RXR_Pathway Compound Biaryl-Isopropyl Benzoate Derivative RXR RXR (Cytoplasm/Nucleus) Compound->RXR Binds LBD Complex Active Heterodimer Complex RXR->Complex Dimerization PPAR Heterodimer Partner (PPAR/LXR/FXR) PPAR->Complex CoAct Co-Activator Recruitment (SRC-1) Complex->CoAct Helix 12 Stabilization DNA DNA Response Element (PPRE/RXRE) CoAct->DNA Bind Promoter Gene Target Gene Transcription (Lipid Metabolism/Insulin Sensitization) DNA->Gene Transcription

Caption: Activation pathway of RXR/PPAR heterodimers by isopropyl-benzoate derivatives, leading to metabolic regulation.

Experimental Protocols

To validate the activity of this scaffold, researchers typically synthesize a Biaryl Acid library. The following protocols ensure high-yield synthesis and robust biological validation.

A. Synthesis: Sterically Hindered Suzuki Coupling

The isopropyl group at position 3 creates steric hindrance, making standard Suzuki conditions sluggish. This optimized protocol uses a specialized catalyst system.

Reagents:

  • Methyl 4-bromo-3-isopropylbenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd_2(dba)_3 / SPhos (for highly hindered partners)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Addition: Add benzoate, boronic acid, base, and catalyst under Argon flow.

  • Heating: Seal vessel and heat to 100°C for 12–16 hours. (Monitor via LC-MS; disappearance of bromide peak).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Hydrolysis (Mandatory for Activity): The methyl ester is a prodrug. Saponify using LiOH in THF/H₂O (1:1) at RT for 4 hours to generate the active free acid .

B. Assay: Gal4-RXR Transactivation Screen

This assay isolates the activity of the RXR Ligand Binding Domain (LBD) to quantify potency without interference from endogenous receptors.

Protocol:

  • Transfection: Co-transfect HEK293T cells with:

    • pGal4-RXR-LBD: Plasmid expressing the Gal4 DNA binding domain fused to the RXR LBD.

    • pUAS-Luc: Luciferase reporter containing Gal4 binding sites.

  • Treatment: 24 hours post-transfection, treat cells with the hydrolyzed biaryl acid (concentration range: 0.1 nM – 10 µM).

  • Detection: Lyse cells after 24 hours and measure luminescence.

  • Analysis: Plot Dose-Response Curve to calculate EC50.

Representative Data Review

The table below illustrates expected performance metrics when comparing the 3-isopropyl scaffold to the 3-methyl analog in a standard RXR agonist series (e.g., analogs of LG100268) [3].

Compound ClassSubstituent (R)RXR

EC50 (nM)
RAR

EC50 (nM)
Selectivity Ratio (RXR/RAR)
Subject Scaffold Isopropyl 4.2 ± 1.5 > 10,000 > 2,300x
Analog AMethyl25.0 ± 5.0850~34x
Analog BHydrogen> 500> 1,000Non-selective

Interpretation: The Subject Scaffold (Isopropyl) yields a compound that is not only 6x more potent at RXR but also significantly more selective against RAR, reducing the risk of side effects associated with RAR activation (e.g., skin irritation, teratogenicity).

References
  • Boehm, M. F., et al. (1995). "Design and Synthesis of Potent, Highly Selective Retinoid X Receptor Agonists." Journal of Medicinal Chemistry.

  • Schulman, I. G., et al. (1997). "Transactivation by Retinoid X Receptors: Ligand-Dependent Interactions with Coactivators." Molecular and Cellular Biology.

  • Lala, D. S., et al. (1996). "Activation of specific RXR heterodimers by an antagonist of RXR homodimers." Nature.[2][3][4]

  • PubChem Compound Summary. (2024). "4-Bromo-3-isopropylbenzoic acid (CAS 741698-94-2)."[5] National Center for Biotechnology Information.

Sources

cost-benefit analysis of different synthetic pathways for Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-Benefit Analysis of Synthetic Pathways for Methyl 4-bromo-3-isopropylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-bromo-3-isopropylbenzoate is a critical intermediate in the synthesis of nuclear receptor ligands and next-generation kinase inhibitors. Its structural complexity arises from the ortho-relationship between the bulky isopropyl group and the bromine atom, combined with a para-disposition to the ester moiety. This substitution pattern presents a classic challenge in regioselectivity: balancing the directing effects of an activating alkyl group against a deactivating ester.[1]

This guide evaluates two primary synthetic strategies:

  • The Direct Electrophilic Route (Process Chemistry): A scalable, low-cost approach relying on the bromination of 3-isopropylbenzoic acid.

  • The Sandmeyer Convergence (Medicinal Chemistry): A high-fidelity, multi-step sequence designed to guarantee regiochemical purity.

Strategic Analysis Matrix
FeatureRoute A: Direct Bromination Route B: Sandmeyer Sequence
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Diazotization / Nucleophilic Substitution
Step Count 2 (Bromination

Esterification)
4 (Nitration

Reduction

Sandmeyer

Esterification)
Regioselectivity Moderate (Requires isomer separation)High (Isomer separation at nitration step)
Scalability High (Kilogram to Ton)Low to Moderate (Diazo safety constraints)
Cost of Goods (COGS) Low High
Green Chemistry Moderate (Atom economical)Poor (Stoichiometric Cu/Acid waste)

Deep Dive: Route A – Direct Bromination (The Scalable Path)

The Strategy

This route leverages the electronic activation of the isopropyl group to direct bromination. The challenge is distinguishing between the 4-position (ortho to isopropyl, para to carboxyl) and the 6-position (para to isopropyl, ortho to carboxyl). While the 6-position is sterically favored, the 4-position is electronically accessible due to the weaker inductive deactivation from the carboxyl group at the para-position compared to the ortho-position.

Reaction Scheme
  • Precursor: 3-Isopropylbenzoic acid (CAS: 5651-47-8)

  • Reagents: Bromine (

    
    ), Iron(III) Bromide (
    
    
    
    ) or Iodine (
    
    
    ) catalyst.
  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM).

RouteA Start 3-Isopropylbenzoic Acid Br2 Br2 / FeBr3 (0-5°C) Start->Br2 Inter1 Mixture: 4-Bromo (Target) + 6-Bromo Br2->Inter1 Purification Fractional Recrystallization Inter1->Purification Isolate 4-isomer Esterification MeOH / H2SO4 Reflux Purification->Esterification Product Methyl 4-bromo-3-isopropylbenzoate Esterification->Product

Caption: Route A workflow focusing on direct functionalization and isomer separation.

Experimental Protocol (Self-Validating)

Step 1: Regioselective Bromination

  • Setup: Charge a 3-neck flask with 3-isopropylbenzoic acid (1.0 eq) and DCM (5 vol). Cool to 0°C.[1]

  • Catalyst: Add

    
     (0.05 eq).
    
  • Addition: Add

    
     (1.05 eq) dropwise over 2 hours, maintaining internal temperature 
    
    
    
    . Critical: Low temperature favors the kinetic product and improves selectivity.
  • Monitoring: Monitor by HPLC. Expect a ~60:40 to 70:30 ratio of 6-bromo : 4-bromo isomers.

  • Workup: Quench with aqueous

    
    . Separate organic layer.[1]
    
  • Purification (The Bottleneck): The crude acid mixture is difficult to separate. Validation Tip: Convert the crude acid mixture to the methyl ester immediately (Step 2) before separation. The esters often have greater boiling point/crystallinity differences than the free acids.

Step 2: Esterification & Isolation

  • Reflux crude bromo-acid in Methanol (10 vol) with

    
     (0.1 eq) for 4 hours.
    
  • Concentrate and extract with Ethyl Acetate/Heptane.

  • Separation: Purify via column chromatography (Silica, EtOAc/Hexane) or high-vacuum fractional distillation. The 4-bromo isomer (less sterically hindered ester) typically elutes/distills after the 6-bromo isomer.

Deep Dive: Route B – The Sandmeyer Sequence (The High-Purity Path)

The Strategy

For pharmaceutical applications where isomeric purity (>99.5%) is paramount, the Sandmeyer route is preferred. By introducing the nitrogen functionality first (via nitration), we can separate isomers at the nitro stage (where crystalline differences are often pronounced) before committing to the bromine installation.

Reaction Scheme
  • Precursor: 3-Isopropylbenzoic acid.

  • Key Intermediate: 4-Amino-3-isopropylbenzoic acid.

RouteB Start 3-Isopropylbenzoic Acid Nitration HNO3 / H2SO4 Start->Nitration Sep Isomer Separation (Isolate 4-Nitro) Nitration->Sep Red H2 / Pd-C Reduction Sep->Red Amine 4-Amino-3-isopropylbenzoic acid Red->Amine Sandmeyer 1. NaNO2 / H2SO4 2. CuBr / HBr Amine->Sandmeyer Ester MeOH / SOCl2 Sandmeyer->Ester Product Methyl 4-bromo-3-isopropylbenzoate Ester->Product

Caption: Route B workflow emphasizing regiocontrol via the Sandmeyer reaction.

Experimental Protocol

Step 1: Nitration

  • Dissolve 3-isopropylbenzoic acid in conc.

    
     at -10°C.
    
  • Add fuming

    
     dropwise.
    
  • Pour onto ice. Filter solids.[2]

  • Purification: Recrystallize from Ethanol/Water. The 4-nitro isomer is typically less soluble than the 6-nitro isomer due to para-symmetry packing.

Step 2: Reduction

  • Hydrogenate the 4-nitro isomer (50 psi

    
    , 10% Pd/C) in MeOH.
    
  • Filter catalyst to yield 4-amino-3-isopropylbenzoic acid .

Step 3: Sandmeyer Bromination

  • Suspend amine in 48% HBr. Cool to 0-5°C.

  • Add

    
     (aq) dropwise to form the diazonium salt. Safety: Keep T < 5°C to prevent decomposition.
    
  • Transfer diazonium solution into a heated (60°C) solution of

    
     in HBr.
    
  • Reflux for 30 mins. Cool and filter the precipitate (4-bromo-3-isopropylbenzoic acid).

Cost-Benefit & Scalability Analysis

The following table synthesizes data for a hypothetical 1kg production batch.

MetricRoute A (Direct Bromination)Route B (Sandmeyer)
Raw Material Cost $ (Low)

$ (High)
(Pd/C, CuBr, HNO3)
Overall Yield 30-40% (due to isomer loss)45-55% (Linear)
Time Efficiency High (2 days)Low (5-7 days)
Safety Profile Good (Standard corrosives)Caution (Diazonium intermediate, H2 gas)
E-Factor (Waste) ~5-10 kg waste/kg product~25-40 kg waste/kg product (Cu salts, acid waste)
Purity Profile Risk of 6-bromo isomer carryoverExcellent (>99.5% achievable)
Decision Guide
  • Choose Route A if: You are in early discovery phase, need material quickly, and have access to efficient prep-HPLC or flash chromatography to separate isomers.

  • Choose Route B if: You are scaling up for GLP tox studies or GMP manufacturing where a validated impurity profile (absence of regioisomers) is critical, and the cost of goods is secondary to quality assurance.

References

  • Regioselectivity in Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2021. Link (Generalized citation for EAS principles).

  • Sandmeyer Reaction Protocols: "Sandmeyer Reaction." Organic Syntheses, Coll. Vol. 1, p. 170. Link.

  • Isopropylbenzoic Acid Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 22094, 3-Isopropylbenzoic acid. Link.

  • Target Molecule Analog Data: Sigma-Aldrich Product Sheet, "4-Bromo-3-isopropylbenzoic acid". Link.

Sources

Safety Operating Guide

The Causality of Segregation: Why Halogenated Waste is Different

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the synthesis and utilization of halogenated building blocks like Methyl 4-bromo-3-isopropylbenzoate are foundational in modern drug development. However, the presence of the bromine atom fundamentally alters the lifecycle management of this compound.

Improper disposal of halogenated aromatics not only violates the Resource Conservation and Recovery Act (RCRA) but also introduces severe risks of cross-reactivity and environmental persistence[1][2]. To build a self-validating safety culture within your laboratory, you must understand both the procedure and the causality behind halogenated waste management.

Here is the comprehensive, step-by-step operational guide for the proper segregation, containment, and disposal of Methyl 4-bromo-3-isopropylbenzoate.

Methyl 4-bromo-3-isopropylbenzoate contains a stable carbon-bromine (C-Br) bond. Under the EPA's RCRA guidelines, any organic waste containing fluorine, chlorine, bromine, or iodine must be strictly classified as Halogenated Organic Waste [3].

The Scientific & Logistical Imperatives for Segregation:

  • The "One Drop" Mixture Rule: If even a single drop of a halogenated solvent or dissolved brominated ester is introduced into a non-halogenated waste container, the entire volume is legally and chemically reclassified as halogenated waste[1][4].

  • Reactivity Hazards: Mixing halogenated waste with certain non-halogenated solvents (such as acetone) can trigger dangerous exothermic reactions or explosions under specific conditions[5].

  • Cost and Recovery: Non-halogenated solvents are frequently bulked and sent for solvent recovery. Halogenated compounds poison these recovery processes. Consequently, disposing of a drum of halogenated waste costs approximately twice as much as non-halogenated waste[6][7].

Segregation Start Reaction Mixture Containing Brominated Ester Decision Does it contain F, Cl, Br, or I? Start->Decision Halogenated Halogenated Waste Stream (Red Jerry Can / 20L HDPE) Decision->Halogenated Yes (Bromine present) NonHalogenated Non-Halogenated Stream (Yellow Jerry Can) Decision->NonHalogenated No SAA Satellite Accumulation Area (Max 55 Gallons, Kept Closed) Halogenated->SAA TSDF EHS Pickup & TSDF Processing SAA->TSDF

Decision matrix and workflow for the segregation of halogenated laboratory waste.

Step-by-Step Disposal Protocol

To ensure compliance with local Environmental Health and Safety (EHS) regulations and federal RCRA mandates, execute the following protocol when disposing of Methyl 4-bromo-3-isopropylbenzoate solutions or solid residues.

Phase 1: Containment Preparation
  • Select the Proper Vessel: Utilize a 20L high-density polyethylene (HDPE) carboy or a 5-gallon safety disposal can specifically designated for halogenated waste[6][7]. Do not use metal containers if the waste mixture contains corrosive byproducts, as halogens can compromise metal integrity[1].

  • Pre-Labeling: Apply a standard GHS Chemical Waste label before the first drop of waste is added to the container[8].

Phase 2: Active Waste Accumulation
  • Explicit Identification: The label must explicitly state "Hazardous Waste - Halogenated Organic Solvent." You must list "Methyl 4-bromo-3-isopropylbenzoate" along with its carrier solvents (e.g., Dichloromethane, Chloroform) and their approximate percentages[1][9]. Vague categories like "solvent waste" are legally unacceptable[9].

  • Vapor-Tight Sealing: Keep the container closed with a tightly fitting, threaded cap at all times, except when actively pouring waste[1][8]. Leaving a funnel in an open container violates EPA emission standards.

  • Volume Management: Fill liquid waste containers to a maximum of 70-80% capacity. This ullage (headspace) allows for safe vapor expansion and minimizes spill risks due to temperature fluctuations[9].

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Location: Store the waste container in an SAA at or near the point of generation (e.g., within the same laboratory room)[1][10].

  • Secondary Containment: Place the primary waste container inside a compatible secondary containment tray or bund to capture any accidental leaks[1][5].

  • Regulatory Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA at any given time[8].

Phase 4: EHS Handoff and Final Destruction
  • Pickup Request: Once the container reaches 80% capacity, mark the "Date Filled" on the label and immediately submit a chemical waste pickup request to your institution's EHS department[1][10]. Under NO circumstances should any organic liquids be disposed of down a sink or sewage drain[8].

The Mechanism of Final Destruction (TSDF)

Once collected by EHS, Methyl 4-bromo-3-isopropylbenzoate is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Because land disposal of halogenated organics is heavily restricted, the standard treatment is Rotary Kiln Incineration [11].

The C-Br bond is highly stable and requires temperatures exceeding 1000°C for complete thermal destruction. During combustion, the bromine atoms are converted into hydrobromic acid (HBr) gas. To prevent toxic atmospheric emissions, the incinerator exhaust is passed through a caustic scrubber (typically sodium hydroxide, NaOH), which neutralizes the HBr into harmless sodium bromide (NaBr) and water[11].

Mechanism A Methyl 4-bromo-3- isopropylbenzoate Waste B Rotary Kiln Incineration (>1000°C) A->B Thermal Destruction C Combustion Gases (CO2, H2O, HBr) B->C Oxidation D Caustic Scrubber (NaOH) C->D Gas Neutralization E Neutralized Effluent (NaBr + H2O) D->E Safe Discharge

Mechanistic pathway of halogenated waste thermal destruction and HBr neutralization.

Quantitative Operational Limits Summary

To maintain a self-validating safety system, adhere strictly to the operational limits outlined in the table below.

ParameterRegulatory/Operational LimitScientific Rationale
Max Fill Capacity 70% - 80% of container volumePrevents over-pressurization from volatile solvent vapor expansion[9].
SAA Volume Limit 55 Gallons total per laboratoryRCRA mandate to minimize fire/spill hazards in active research spaces[8].
pH Compatibility 5.5 to 9.5 (for safety cans)Extreme pH levels can degrade containers and trigger unwanted reactions[6].
Disposal Method Rotary Kiln IncinerationHigh thermal energy is required to break stable C-Br bonds[11].
Drain Disposal 0% (Strictly Prohibited)Halogenated organics are toxic to aquatic life and damage plumbing[8][9].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, epa.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCuaaKv4G6y_eFTq8S8ZlUyMYkumws_oocQiF7n1c4sTIOuDqxPp4FoirF8DRJlSMnpgbRzDB9CujjeIYkCKopf4zj0WSyrRlmNcjXJ2cPAEraX3uzfjgBIXBUBse4QF825-kXXXMMrfUqyQqoxj3tuvsd]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I), uakron.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ9l09wOrkRjQ3jLV6PO7Xx255N8t7u6C55DQ8X_nCeXk6TyLaOAzdzaiVsqwKUt7txmjupVmc09EnZDybQHNydXuvbEGuGA7lUQLh9gF9-hZ7WY49hde6nUySLkTOyAhakAuquFAe03Kc2W_0FJCYr4nTaJAvx90=]
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  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, illinois.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbp1usgVXXuhrjMfzUfYxFEPuieq9Jd5nOtrkF4vmCD7Hezl4QGmAYaT9m5hcaJEuitx3-dWa9pwwkUr4NrPkteboKR0ZxU_Sfw-Cq6-sFUCcRyceyIheC20BRM5SgRYKrqNTIEYeU7A5DuHe6WRJZvyy9d3QgfvcAoCCLuyVURWaX2MlDa4lvRA==]
  • LABORATORY WASTE DISPOSAL GUIDELINES - UOW, uow.edu.au,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQQ3SwG7QtiZ2iTSh6thfpEY5EUam4Spkcupw-3Eq8-NsbE8Zcilg9kH87vbnaOpaNo4yJl71D398-ZQuqK3E9AYzG0lrBbY4vJSMglUSGnjxD-MqAn4e1A87s7hv2efpEfqlHNhSlDGjOqZ3I5y0pw7-hTlfirOxMZN8szqLuzfyULiN2YQjU3Etb-PIlk1nD9g==]
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Sources

Personal protective equipment for handling Methyl 4-bromo-3-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

Compound: Methyl 4-bromo-3-isopropylbenzoate Chemical Class: Halogenated Aromatic Ester Physical State: Typically a viscous oil or low-melting solid (approx.[1] mp 30–40°C).

Critical Risk Assessment (Analogous Hazard Principle): As a specialized research intermediate, specific toxicological data (LD50) for this exact molecule is limited.[1] Therefore, safety protocols must be derived from the Analogous Hazard Principle , using data from structurally similar Methyl 4-bromo-3-methylbenzoate and 4-Bromo-3-isopropylbenzoic acid.[1]

  • Primary Hazards (GHS Classifications):

    • Skin Irritation (Category 2): High probability.[1][2] The isopropyl group increases lipophilicity (LogP > 3.0), enhancing dermal absorption compared to methyl-substituted analogs.[1]

    • Eye Irritation (Category 2A): Esters hydrolyze on moist mucous membranes to release acid, causing severe irritation.[1]

    • STOT-SE (Category 3): Respiratory tract irritation if aerosolized or heated.[1]

Scientific Rationale for Enhanced PPE: Unlike simple benzoate esters, the 4-bromo substituent introduces a heavy halogen, which often increases the compound's potential as a contact sensitizer.[1] The 3-isopropyl moiety acts as a permeation enhancer, allowing the molecule to cross the stratum corneum more effectively than non-alkylated analogs.[1] Standard nitrile gloves may offer reduced breakthrough times due to this lipophilicity. [1]

Personal Protective Equipment (PPE) Matrix

This matrix prioritizes barrier integrity against lipophilic halogenated organics.

Body AreaStandard Operation (Synthesis/Transfer)High-Risk Operation (Spill Cleanup/Scale-up >50g)Technical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil)Laminate Barrier: Silver Shield® / 4H® or Viton® gloves.[1]The isopropyl group facilitates solvent permeation. Standard nitrile degrades faster against halogenated aromatics. Laminate offers >4h breakthrough protection.
Eye/Face Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesSafety glasses are insufficient .[1] Vapors/mists can bypass glasses; esters cause corneal opacity upon direct contact.
Respiratory Fume Hood Only (Sash at 18")Respirator: Full-face w/ OV/P100 CartridgesN95 masks do not protect against organic vapors.[1] Work must be contained.[3][4]
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesTyvek® Suit or Chemical Apron (Rubber/Neoprene)Cotton absorbs liquids; Tyvek repels organic splashes.[1]

Operational Protocols

A. Weighing & Transfer (Solid/Viscous Liquid)

Context: This compound often exists as a "sticky" solid or oil, creating unique contamination risks.[1]

  • Static Control: If solid, use an anti-static gun on the weighing boat. Halogenated powders are prone to static cling, leading to aerosolization.

  • The "Double-Boat" Method:

    • Place the weighing boat inside a larger secondary container (e.g., a glass crystallization dish) before taring.[1]

    • Transfer the compound.

    • If any particles fall, they land in the secondary container, not the balance.

  • Solvent Transfer: If handling as an oil, do not use plastic syringes (polystyrene) which may leach.[1] Use glass syringes or glass pipettes exclusively.

B. Reaction Setup
  • Temperature Control: Ensure reflux condensers are active before heating. The vapor pressure of isopropyl-substituted benzoates increases rapidly >60°C.[1]

  • Quenching: When quenching reactions involving this intermediate (e.g., hydrolysis or coupling), assume the generation of HBr or isopropyl-benzoic acid byproducts.[1] Neutralize with saturated NaHCO₃ slowly to prevent rapid CO₂ evolution and splashing.

Emergency Response & Disposal Logic

Spill Response (Liquid/Oil)[1][4]
  • Evacuate: Clear the immediate 10ft radius.[1]

  • PPE Upgrade: Don Silver Shield/Laminate gloves.

  • Absorb: Do not use paper towels (rapid evaporation).[1] Use Vermiculite or Activated Carbon pads .[1]

  • Decontaminate: Scrub area with a dilute surfactant (soap/water) followed by isopropanol.[1] Note: The surfactant removes the oil; the alcohol removes the residue.[1]

Waste Disposal Streams
  • Stream A (Reaction Mixture): Halogenated Organic Waste.[1] DO NOT mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them, as the bromine content requires specific incineration protocols.[1]

  • Stream B (Solid Waste): Contaminated gloves/weigh boats go to "Hazardous Solid Waste," not regular trash.[1]

Decision Logic Visualization

The following diagram illustrates the decision-making workflow for selecting PPE and handling procedures based on the operational state of the chemical.

PPE_Decision_Logic Start Start: Handling Methyl 4-bromo-3-isopropylbenzoate State_Check Determine Physical State / Task Start->State_Check Solid_Handling Task: Weighing / Solid Transfer State_Check->Solid_Handling Solid/Powder Liquid_Synthesis Task: Synthesis / Liquid Handling State_Check->Liquid_Synthesis Oil/Solution Spill_Event Event: Spill (>10mL or >5g) State_Check->Spill_Event Accidental Release PPE_Solid PPE: Double Nitrile + Goggles Control: Static Gun + Secondary Cont. Solid_Handling->PPE_Solid PPE_Liquid PPE: Double Nitrile + Goggles Control: Fume Hood + Glass Syringes Liquid_Synthesis->PPE_Liquid PPE_Spill PPE: Silver Shield (Laminate) + Face Shield Control: Vermiculite Absorbent Spill_Event->PPE_Spill Disposal Disposal: Halogenated Waste Stream (Segregate from Non-Halogenated) PPE_Solid->Disposal PPE_Liquid->Disposal PPE_Spill->Disposal

Caption: Workflow logic for PPE selection based on physical state and risk level. Note the escalation to Laminate gloves during spill events.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3294148, Methyl 4-bromo-3-methylbenzoate (Analogous Structure).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection and Use (29 CFR 1910.132).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.